(S)-BI-1001
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H17BrN2O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol |
InChI |
InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H |
InChI Key |
WCNNKLPTJGOEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (S)-BI-1001: A Noncatalytic Site HIV-1 Integrase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-BI-1001 is the active S-enantiomer of BI-1001, a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1] Unlike many integrase inhibitors that target the catalytic strand transfer step, this compound belongs to a class of noncatalytic site integrase inhibitors (NCINIs). These compounds function through an allosteric mechanism, binding to a conserved pocket at the dimer interface of the integrase's catalytic core domain (CCD).[2][3] This binding event stabilizes an inactive multimeric form of the integrase, thereby preventing the crucial 3'-processing of the viral DNA and the subsequent integration into the host genome.[4] This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Quantitative Biological Data
The biological activity of this compound and its related compounds has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Description |
| IC50 | 28 nM | 3'-Processing Assay | Concentration required to inhibit 50% of the HIV-1 integrase 3'-processing activity.[1] |
| EC50 | 450 nM | Cell-Based HIV-1 Replication Assay | Concentration required to inhibit 50% of HIV-1 replication in cell culture.[1] |
| Kd | 4.7 µM | Binding Assay | Dissociation constant for the binding of this compound to the HIV-1 integrase catalytic core domain.[1] |
Discovery and Mechanism of Action
The discovery of the 3-quinolineacetic acid derivative series, to which this compound belongs, originated from a high-throughput screening of the Boehringer Ingelheim compound library using an enzymatic integrase 3'-processing assay.[4][5] X-ray crystallography studies revealed that these compounds bind to a hydrophobic pocket at the dimer interface of the integrase's catalytic core domain (CCD).[3] This site is also the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the tethering of the pre-integration complex to the host chromatin.[2]
The binding of this compound to this allosteric site induces a conformational change in the integrase enzyme, leading to its aberrant multimerization.[5] This has a dual inhibitory effect:
-
Inhibition of 3'-Processing: The conformational change and multimerization prevent the integrase from correctly engaging with the long terminal repeats (LTRs) of the viral DNA, thus inhibiting the initial 3'-end processing step.[4]
-
Inhibition of LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding pocket, this compound competitively inhibits the interaction between integrase and this crucial host factor.[2]
This multimodal mechanism of action makes NCINIs like this compound a promising class of antiretroviral agents with a distinct resistance profile compared to traditional integrase strand transfer inhibitors (INSTIs).[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV-1 integrase signaling pathway and a general workflow for the discovery and evaluation of NCINIs.
Caption: HIV-1 Integrase Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for the Discovery of NCINIs.
Synthesis of the 3-Quinolineacetic Acid Scaffold
While the specific, detailed synthesis of this compound is proprietary, the general synthetic route for the 3-quinolineacetic acid scaffold, common to this class of inhibitors, has been described in the literature. The following represents a generalized scheme based on published methods for similar compounds.
Generalized Synthetic Scheme:
A plausible synthetic route would involve the construction of the quinoline core followed by the elaboration of the acetic acid side chain. The stereochemistry of the chiral center would likely be introduced through an asymmetric synthesis step or by chiral resolution of a racemic mixture.
Experimental Protocols
1. HIV-1 Integrase 3'-Processing Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the initial cleavage of two nucleotides from the 3' ends of the viral DNA LTRs by HIV-1 integrase.
-
Principle: A fluorescently labeled oligonucleotide substrate mimicking the viral LTR is incubated with recombinant HIV-1 integrase. The cleavage of the substrate is detected by a change in fluorescence.
-
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled LTR oligonucleotide substrate
-
Assay buffer (containing divalent cations, e.g., Mg2+ or Mn2+)
-
Test compound (this compound) at various concentrations
-
96- or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense serial dilutions of the test compound into the wells of the assay plate.
-
Add a solution of HIV-1 integrase to each well and incubate to allow for compound binding.
-
Initiate the reaction by adding the fluorescently labeled LTR substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based HIV-1 Replication Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.
-
Principle: A susceptible cell line (e.g., MT-4 cells) is infected with HIV-1 in the presence of varying concentrations of the test compound. Viral replication is quantified after a period of incubation by measuring a viral marker, such as the p24 antigen.
-
Materials:
-
MT-4 or other susceptible T-cell line
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compound (this compound) at various concentrations
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
-
Procedure:
-
Seed the susceptible cells into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for several days to allow for multiple rounds of viral replication.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA.
-
Calculate the percent inhibition of viral replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
3. Integrase Binding Assay (Kd Determination)
This assay measures the binding affinity of the inhibitor to the HIV-1 integrase.
-
Principle: A variety of biophysical techniques can be employed, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). For SPR, recombinant integrase is immobilized on a sensor chip, and the binding of the inhibitor is measured in real-time.
-
Materials (SPR):
-
Recombinant HIV-1 Integrase
-
SPR instrument and sensor chips
-
Running buffer
-
Test compound (this compound) at various concentrations
-
-
Procedure (SPR):
-
Immobilize the recombinant HIV-1 integrase onto the surface of a sensor chip.
-
Flow a series of concentrations of the test compound over the chip surface.
-
Measure the change in the SPR signal, which is proportional to the amount of bound compound.
-
Analyze the binding kinetics (association and dissociation rates) to determine the dissociation constant (Kd).
-
Conclusion
This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its novel allosteric mechanism of action, targeting a noncatalytic site on the enzyme, provides a distinct advantage in overcoming resistance to existing antiretroviral therapies. The data and protocols presented in this technical guide offer a foundational understanding for researchers and drug development professionals working on the next generation of HIV therapeutics. Further exploration of the structure-activity relationships within the 3-quinolineacetic acid series will be crucial for the design of even more potent and effective NCINIs.
References
(S)-BI-1001: An In-depth Technical Guide to an Allosteric HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a novel class of antiretroviral compounds that do not target the catalytic active site of integrase but instead bind to a distinct allosteric site. This guide details the mechanism of action, quantitative antiviral activity, and the experimental methodologies used to characterize this compound. Through a combination of detailed protocols, data presented in structured tables, and visual diagrams of pathways and workflows, this document serves as a core resource for researchers in the field of HIV drug discovery and development.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is essential for establishing a productive and persistent infection. While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have been clinically successful, the emergence of drug resistance necessitates the development of inhibitors with novel mechanisms of action.[1]
Allosteric integrase inhibitors (ALLINIs), such as this compound, represent a promising new class of antiretrovirals.[1] These compounds bind to the dimer interface of the integrase catalytic core domain (CCD), a site also utilized by the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75).[1][2] By binding to this allosteric site, this compound induces aberrant multimerization of integrase, disrupting its normal function in both the early and late stages of the viral lifecycle.[2][3][4] This dual mechanism of action, inhibiting both integration and virion maturation, makes this compound and other ALLINIs a compelling area of study for next-generation HIV therapies.[3][5]
Mechanism of Action
This compound is the active S-enantiomer of BI-1001 and functions as a non-catalytic site integrase inhibitor.[6] Its primary mechanism involves binding to the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1][2] This binding has two major consequences that disrupt the viral replication cycle:
-
Inhibition of Early Stage Events: By binding to the LEDGF/p75 binding pocket on the integrase dimer, this compound competitively inhibits the interaction between integrase and LEDGF/p75.[1][7] This interaction is crucial for tethering the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into active genes.[1][8] Disruption of this interaction impairs the efficiency and proper targeting of integration.
-
Induction of Aberrant Integrase Multimerization and Inhibition of Late Stage Events: this compound promotes the formation of aberrant, higher-order integrase multimers.[2][4] This premature and disordered multimerization prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome.[1] Furthermore, this effect is particularly potent during the late phase of replication, leading to defects in virion maturation.[3] The inhibitor-induced multimerization of integrase within budding virions results in the formation of eccentric, non-infectious viral particles with improperly formed cores.[3][4]
Signaling Pathway of HIV-1 Integration and Disruption by this compound
Caption: HIV-1 Integration Pathway and Points of Inhibition by this compound.
Quantitative Data
The antiviral potency and binding affinity of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound and its racemate, BI-1001.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| IC50 | 28 nM | 50% inhibitory concentration against HIV-1 integrase enzyme activity in vitro. | [6] |
| Kd | 4.7 µM | Dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase. | [6] |
Table 2: Cell-Based Antiviral Activity of this compound and Related Compounds
| Compound | EC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | 0.45 | Not Specified | Antiviral Assay | [6] |
| BI-1001 | 5.8 | SupT1 | Antiviral Assay | [1] |
| BI-1001 | 1.9 ± 0.2 | SupT1 | Late-stage Inhibition Assay | [3] |
Table 3: Comparative In Vitro Inhibition Data
| Compound | Inhibition of LEDGF/p75-IN Binding (µM) | Inhibition of 3' Processing (µM) | Inhibition of Strand Transfer (µM) | Reference |
| BI-1001 | 1-2 | 1-2 | 1-2 | [9] |
| LEDGIN-6 | 4-10 | 4-10 | 4-10 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and other ALLINIs. These protocols are composites based on publicly available information and should be adapted and optimized for specific laboratory conditions.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase-LEDGF/p75 Interaction
This assay quantifies the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.
Principle: The assay utilizes FRET between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). One protein (e.g., His-tagged IN) is labeled with an antibody conjugated to the donor, and the interacting partner (e.g., Flag-tagged LEDGF/p75) is labeled with an antibody conjugated to the acceptor. Interaction brings the fluorophores into proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Purified 6xHis-tagged HIV-1 Integrase
-
Purified Flag-tagged LEDGF/p75
-
Anti-6xHis antibody labeled with Europium Cryptate (donor)
-
Anti-Flag antibody labeled with XL665 (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of 6xHis-IN and Flag-LEDGF/p75 to each well.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add a pre-mixed solution of the donor and acceptor antibodies.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the HTRF-based IN-LEDGF/p75 interaction assay.
In Vitro Integrase 3' Processing and Strand Transfer Assays
These assays measure the catalytic activity of integrase in vitro.
Principle: A short, labeled oligonucleotide duplex mimicking the viral DNA end is used as a substrate. For the 3' processing assay, integrase cleaves two nucleotides from the 3' end. For the strand transfer assay, the processed 3' end is covalently joined to a target DNA substrate. The reaction products are typically resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence.
Materials:
-
Purified HIV-1 Integrase
-
Oligonucleotide substrate (e.g., 5'-labeled with 32P or a fluorescent tag)
-
Target DNA (for strand transfer assay)
-
Reaction Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM DTT, 10 mM MnCl2 or MgCl2)
-
This compound or other test compounds
-
Denaturing loading buffer (e.g., formamide, EDTA, loading dyes)
-
Polyacrylamide gel electrophoresis equipment
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, combine the reaction buffer, test compound, and purified integrase.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding the labeled oligonucleotide substrate (and target DNA for strand transfer).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the denaturing loading buffer.
-
Heat the samples (e.g., 95°C for 5 minutes) and load them onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of substrate and product is achieved.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the bands corresponding to the substrate and product to determine the percentage of inhibition and calculate the IC50.
Single-Round and Multiple-Round HIV-1 Infectivity Assays
These cell-based assays measure the antiviral activity of compounds against HIV-1 replication.
Principle: Single-Round Assay: Uses replication-defective viral particles (e.g., pseudotyped with VSV-G and containing a reporter gene like luciferase or GFP). These particles can infect cells and express the reporter gene, but cannot produce infectious progeny. This assay specifically measures inhibition of the early steps of replication (entry to integration). Multiple-Round Assay: Uses replication-competent HIV-1 to infect susceptible cells (e.g., T-cell lines). The assay measures the overall antiviral effect over several cycles of replication, typically by quantifying p24 antigen production in the supernatant. This assay is sensitive to inhibitors of both early and late stages.
Materials:
-
Target cells (e.g., TZM-bl, SupT1, MT-4)
-
For single-round: Env-pseudotyped, replication-defective HIV-1 reporter virus
-
For multiple-round: Replication-competent HIV-1 strain (e.g., NL4-3)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
For single-round: Luciferase assay reagent or flow cytometer for GFP
-
For multiple-round: p24 ELISA kit
Single-Round Assay Procedure (Early Stage Inhibition):
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells and incubate for a short period.
-
Add a standardized amount of reporter virus to each well.
-
Incubate for 48-72 hours.
-
Measure reporter gene expression (e.g., add luciferase substrate and measure luminescence).
-
Calculate the percentage of inhibition and determine the EC50.
Multiple-Round Assay Procedure (Overall Inhibition):
-
Plate susceptible cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Infect the cells with a low multiplicity of infection (MOI) of replication-competent HIV-1.
-
Incubate for 3-7 days, allowing multiple rounds of replication.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of p24 production and determine the EC50.
Late-Stage Inhibition Assay Variation: To specifically measure the effect on the late stage, producer cells are treated with the inhibitor during virus production. The resulting virions are then harvested, normalized for p24 content, and used to infect target cells in the absence of the inhibitor. The reduction in infectivity of these virions reflects the late-stage inhibitory effect.[3]
Caption: Logical flow of different HIV-1 infectivity assays.
Conclusion
This compound is a potent allosteric inhibitor of HIV-1 integrase that demonstrates a multimodal mechanism of action, disrupting both early and late stages of the viral lifecycle. By binding to the CCD dimer interface, it not only interferes with the crucial integrase-LEDGF/p75 interaction but also induces aberrant integrase multimerization, leading to defects in virion maturation. This dual activity, distinct from traditional active-site inhibitors, makes the class of ALLINIs, including this compound, a valuable area for further research and development in the ongoing effort to combat HIV-1 and overcome drug resistance. The experimental protocols and data presented in this guide provide a foundational resource for scientists working to understand and exploit this novel therapeutic strategy.
References
- 1. Integrating the HIV-1 assembly/maturation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the HIV-1 integrase catalytic core and C-terminal domains: a model for viral DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of a two-domain fragment of HIV-1 integrase: implications for domain organization in the intact protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (S)-BI-1001: An In-depth Technical Guide for Drug Development Professionals
(S)-BI-1001, the active S-enantiomer of BI-1001, is a potent allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits significant antiviral activity by targeting a unique binding pocket on the integrase enzyme, distinct from the catalytic active site. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its potency, and the experimental protocols used for its evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a non-catalytic site integrase inhibitor (NCINI) that binds to the LEDGF/p75 binding pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1] Unlike catalytic site inhibitors, this compound does not chelate the divalent metal ions in the active site. Instead, its primary mechanism of antiviral action is the induction of aberrant, higher-order multimerization of the integrase enzyme.[2][3] This abnormal aggregation of integrase disrupts its normal function, including its interaction with the viral RNA genome, which is crucial for the proper maturation of viral particles, leading to the production of non-infectious virions with defective cores.[2]
The binding of this compound to the integrase dimer interface involves a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of the inhibitor forms critical hydrogen bonds with the backbone amides of glutamate-170 and histidine-171 of one integrase subunit, while the methoxy group interacts with the side chain of threonine-174 of the adjacent subunit. The quinoline ring engages in hydrophobic interactions within the binding pocket.[4]
Structure-Activity Relationship (SAR) of Quinolone-Based Allosteric Integrase Inhibitors
The SAR of this compound and related quinoline-based ALLINIs reveals that specific structural modifications significantly impact their antiviral potency. The key findings are summarized below.
Table 1: Summary of Structure-Activity Relationships for Quinolone-Based ALLINIs
| Molecular Moiety | Modification | Impact on Activity | Reference(s) |
| C3-Acetic Acid Moiety | Esterification or amidation of the carboxylic acid | Abolishes activity | [5] |
| Introduction of a methyl group at the α-position | Equipotent to unsubstituted analog | [1] | |
| Increasing the size of the α-alkyl substituent | Improves intrinsic and antiviral activity | [1] | |
| (S)-enantiomer at the α-position | Approximately 2-fold more active than (R)-enantiomer | [1] | |
| C4-Aryl Group | Introduction of a quinoline substituent | Provides a balance of potency and metabolic stability | [1] |
| Quinoline Core | Substitution at C2 position | Can be tolerated, but may alter binding orientation | [6] |
| Substitution at C7 position with bulky hydrophobic groups | Enhances IN multimerization and shifts selectivity towards the late stage of viral replication | [7][8] | |
| Substitution at C8 position with a hydroxyl group | Important for in vitro inhibitory activity in some styrylquinolines | [9] | |
| Fluorine substitution at C5 | Increases carcinogenic potency in quinoline itself (cautionary note) | [10] | |
| Fluorine substitution at C3 | Deprives quinoline of carcinogenicity (cautionary note) | [10] |
Quantitative Data for this compound and Related Compounds
The following table summarizes the available quantitative data for this compound and a closely related clinical candidate, BI-224436.
Table 2: In Vitro and Antiviral Activities of this compound and BI-224436
| Compound | Integrase Inhibition (IC50) | Antiviral Activity (EC50) | Cell Line/Virus | Reference(s) |
| This compound | 28 nM (3'-processing) | 450 nM | HxB2 | [1][3] |
| BI-224436 | 14 nM (IN-LEDGF/p75 interaction) | 8.7 nM (NL4-3), 4.5 nM (HXB2) | MT4, Human T lymphocytes | [11] |
Experimental Protocols
HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of a compound to inhibit the initial step of the integration process, where the integrase enzyme cleaves a dinucleotide from the 3' ends of the viral DNA. A common method involves a time-resolved fluorescence (TRF)-based assay.
Methodology:
-
A short, double-stranded DNA oligonucleotide mimicking a single viral long terminal repeat (LTR) end is used as the substrate. This substrate is typically labeled with a fluorophore and a quencher.
-
In the absence of inhibition, HIV-1 integrase cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
The reaction is performed in the presence of varying concentrations of the test compound.
-
The fluorescence intensity is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[12]
Antiviral Activity Assay in Cell Culture
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular environment. The TZM-bl cell line is frequently used for this purpose.
Methodology:
-
TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound.
-
A known amount of HIV-1 virus stock is then added to the cells.
-
After a 48-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 value, the concentration at which viral replication is inhibited by 50%, is determined from the dose-response curve.
Integrase Multimerization Assay
This assay assesses the ability of a compound to induce the aberrant multimerization of HIV-1 integrase. A Förster resonance energy transfer (FRET)-based assay is a common method.
Methodology:
-
Two populations of recombinant HIV-1 integrase are prepared, one fused to a donor fluorophore (e.g., GFP) and the other to an acceptor fluorophore (e.g., mCherry).
-
The two labeled integrase proteins are mixed in the presence of varying concentrations of the test compound.
-
If the compound induces multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in an increase in the FRET signal.
-
The FRET signal is measured using a fluorescence plate reader.
-
The EC50 for multimerization is calculated from the dose-response curve.[3]
Visualizations
HIV-1 Life Cycle and the Site of Action of this compound
The following diagram illustrates the key stages of the HIV-1 life cycle, with a focus on the integration step and the inhibitory action of this compound.
Caption: HIV-1 life cycle and the inhibitory action of this compound on integrase.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines the typical workflow for evaluating the antiviral activity of a compound like this compound.
Caption: Workflow for determining the EC50 of this compound in a cell-based assay.
Conclusion
This compound represents a promising class of allosteric HIV-1 integrase inhibitors with a distinct mechanism of action. The structure-activity relationship studies highlight the critical role of the quinoline core, the C3-carboxylic acid moiety with its stereochemistry, and substitutions at various positions in modulating the compound's potency. Further optimization of these structural features, particularly at the C7 position to enhance interactions with a third integrase subunit, could lead to the development of even more potent and selective antiviral agents. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of HIV-1 therapeutics.
References
- 1. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Multimerization Selective Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and binding mode of styrylquinolines as potent inhibitors of HIV-1 integrase and replication of HIV-1 in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Grip: A Technical Guide to the (S)-BI-1001 Binding Site on HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase. The document details the molecular interactions, quantitative binding parameters, and the subsequent impact on integrase function, supported by detailed experimental protocols and visual diagrams.
Executive Summary
This compound is a member of the quinoline-based allosteric integrase inhibitor (ALLINI) class of antiretroviral compounds. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a distinct, allosteric site on the HIV-1 integrase enzyme. This binding event does not directly block the catalytic activity but induces a conformational change that leads to aberrant and excessive multimerization of integrase. This hyper-multimerization disrupts the normal process of viral maturation and also interferes with the early stages of viral replication, ultimately rendering the virus non-infectious. This guide will dissect the specifics of the this compound binding site, the thermodynamics and kinetics of this interaction, and the experimental methodologies used to elucidate these details.
The this compound Binding Site: A Precise Molecular Pocket
This compound targets the catalytic core domain (CCD) of HIV-1 integrase, specifically at the dimer interface. This pocket is notably the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75 binds, making this compound a competitive inhibitor of the integrase-LEDGF/p75 interaction.[1][2]
The binding of this compound is characterized by a precise set of molecular interactions:
-
Hydrogen Bonding: The carboxylic acid moiety of this compound forms crucial bivalent hydrogen bonds with the backbone amides of residues Glu170 and His171 of one integrase monomer.[3]
-
Van der Waals Contacts: The methoxy group of the inhibitor extends into a deep hydrophobic pocket, establishing van der Waals interactions. The quinoline scaffold of this compound lies flat on the protein surface, making contact with residues such as Ala128.[3]
These interactions anchor the inhibitor firmly within the binding pocket, initiating the conformational changes that drive the allosteric mechanism of inhibition.
Quantitative Analysis of this compound Binding and Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and related allosteric inhibitors.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| IC₅₀ | 28 nM | HIV-1 Integrase Inhibition Assay | [3] |
| EC₅₀ | 450 nM | Antiviral Assay | [3] |
| K_d | 4.7 µM | Not Specified | [3] |
Table 2: Comparative Antiviral and Biochemical Activities of Allosteric Integrase Inhibitors
| Compound | Antiviral EC₅₀ (µM) | Inhibition of IN-LEDGF/p75 Binding (µM) | Inhibition of 3' Processing (µM) | Inhibition of Strand Transfer (µM) | Reference |
| This compound | 0.45 | 1-2 | 1-2 | 1-2 | [2][3] |
| LEDGIN-6 | Not Reported | 4-10 | 4-10 | 4-10 | [2] |
Mechanism of Action: Induced Aberrant Multimerization
The binding of this compound to the integrase CCD dimer interface acts as a "molecular glue," promoting and stabilizing a conformation that favors uncontrolled, higher-order multimerization of the integrase enzyme.[4][5] This aberrant aggregation disrupts the finely tuned process of viral replication at two key stages:
-
Late Stage Inhibition: During virion maturation, the induced hyper-multimerization of integrase interferes with the proper formation of the viral core, leading to the production of non-infectious viral particles.[1][6]
-
Early Stage Inhibition: In the early stages of infection, the binding of this compound to integrase competes with the binding of the host factor LEDGF/p75. While this is the initially intended mechanism, the late-stage effects are more potent.[6][7]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound Action on HIV-1 Integrase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to HIV-1 integrase.
X-ray Crystallography of the Integrase-(S)-BI-1001 Complex
This protocol is adapted from studies on co-crystallization of HIV-1 integrase with allosteric inhibitors.
Objective: To determine the three-dimensional structure of this compound bound to HIV-1 integrase.
Methodology:
-
Protein Expression and Purification:
-
An engineered HIV-1 integrase construct, often a fusion of the C-terminal domain (CTD) and the catalytic core domain (CCD) (e.g., IN CTD-CCD), is expressed in E. coli. This construct is designed to be more soluble and amenable to crystallization than the full-length protein.
-
The protein is purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.
-
-
Crystallization:
-
The purified IN CTD-CCD protein is concentrated to 10-20 mg/mL.
-
The protein is mixed with a 2- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO).
-
Crystallization is performed using the hanging-drop or sitting-drop vapor diffusion method at 20°C.
-
Crystallization screens are used to identify initial crystallization conditions, which are then optimized. A typical crystallization condition might be 0.1 M buffer (e.g., MES pH 6.5), 20% (w/v) PEG 8000, and 0.2 M salt (e.g., ammonium sulfate).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed and scaled using software like HKL2000 or XDS.
-
The structure is solved by molecular replacement using a previously determined structure of the HIV-1 integrase CCD as a search model.
-
The model is refined using software such as PHENIX or REFMAC5, and the inhibitor is manually built into the electron density map using Coot.
-
Caption: Workflow for X-ray Crystallography of the IN-(S)-BI-1001 Complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes a general method for analyzing the kinetics of this compound binding to HIV-1 integrase.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the this compound-integrase interaction.
Methodology:
-
Immobilization of HIV-1 Integrase:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant HIV-1 integrase (full-length or CCD) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve a target immobilization level (e.g., 2000-5000 response units).
-
Remaining active esters are quenched with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
A series of concentrations of this compound are prepared in a running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to ensure inhibitor solubility).
-
The inhibitor solutions are injected over the immobilized integrase surface for a defined association time, followed by a dissociation phase with running buffer.
-
A blank injection of running buffer with DMSO is used for double referencing.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for bulk refractive index changes and non-specific binding by subtracting the signal from a reference flow cell and the blank injection.
-
The association and dissociation curves are globally fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
This protocol outlines a general procedure for determining the thermodynamic parameters of this compound binding to HIV-1 integrase.
Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Purified HIV-1 integrase is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the same final dialysis buffer, with a matching concentration of DMSO.
-
The concentrations of both protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The integrase solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.
-
The this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 2-5 µL) of the inhibitor are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heats of dilution are determined in a separate experiment by injecting the inhibitor into the buffer alone and are subtracted from the binding data.
-
The integrated heats of binding are plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: K_D, n, and ΔH. The entropy (ΔS) is then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Conclusion
This compound represents a promising class of allosteric inhibitors that target a unique vulnerability in the HIV-1 replication cycle. By binding to the CCD dimer interface of integrase, it induces an aberrant hyper-multimerization of the enzyme, leading to the production of non-infectious virions. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental techniques outlined in this guide, provides a robust framework for the rational design of next-generation allosteric inhibitors with improved potency and resistance profiles. The continued exploration of this and similar compounds is crucial for the development of novel therapeutic strategies to combat HIV-1.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
The Role of (S)-BI-1001 in Inhibiting Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BI-1001 is a potent, non-catalytic site inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. Unlike catalytic site inhibitors that directly target the enzymatic activity of integrase, this compound employs a novel allosteric mechanism. It binds to a hydrophobic pocket at the dimer interface of the integrase catalytic core domain, a site that overlaps with the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This interaction induces aberrant multimerization of integrase, leading to the disruption of late-stage events in the viral replication cycle, specifically HIV-1 core maturation and assembly. The resulting virions are morphologically defective and exhibit a block in reverse transcription upon entering a new target cell, thus rendering them non-infectious. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative antiviral activity.
Mechanism of Action of this compound
This compound is the active S-enantiomer of BI-1001 and represents a class of non-catalytic site integrase inhibitors (NCINIs). Its primary target is the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host genome. However, the inhibitory action of this compound is not directed at the catalytic steps of 3'-processing and strand transfer per se. Instead, it functions as an allosteric inhibitor with a dual effect on both early and late stages of the viral life cycle, with its primary potency derived from its impact on late-stage events.
Binding to the Integrase Dimer Interface
This compound binds to a conserved, allosteric pocket on the catalytic core of integrase. This pocket is also the binding site for the host cell protein LEDGF/p75, which is crucial for tethering the pre-integration complex to the host chromatin. By occupying this site, this compound can interfere with the integrase-LEDGF/p75 interaction, which can affect the site of viral DNA integration.
Induction of Aberrant Integrase Multimerization
The binding of this compound to the integrase dimer interface induces a conformational change that promotes premature and aberrant multimerization of the integrase enzyme. This hyper-multimerization disrupts the normal assembly and function of integrase within the virion.
Disruption of HIV-1 Core Maturation
The primary antiviral effect of this compound occurs during the late stages of viral replication, specifically during the maturation of new virus particles. The induced integrase oligomerization interferes with the proper formation of the viral core, leading to morphologically defective virions.
Block of Reverse Transcription in Target Cells
Virions produced in the presence of this compound are non-infectious. Although they can enter new target cells, they are unable to initiate reverse transcription, the process of converting the viral RNA genome into DNA. This post-entry block is a direct consequence of the disrupted core maturation.
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| IC50 | 28 nM | The half-maximal inhibitory concentration against HIV-1 integrase enzymatic activity in biochemical assays.[1][2] |
| EC50 | 450 nM | The half-maximal effective concentration for inhibiting HIV-1 replication in cell-based assays.[1][2] |
| Kd | 4.7 µM | The dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1][2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound and related non-catalytic site integrase inhibitors.
HIV-1 Integrase 3'-Processing and Strand Transfer Assay (HTRF)
This biochemical assay is used to measure the direct inhibitory effect of compounds on the catalytic functions of HIV-1 integrase. A homogeneous time-resolved fluorescence (HTRF) format is commonly employed for high-throughput screening.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) end, labeled with a donor fluorophore (e.g., Cy5).
-
Target DNA oligonucleotide labeled with an acceptor fluorophore (e.g., biotin, for subsequent binding to streptavidin-europium).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT).
-
This compound and control inhibitors.
-
384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of the assay plate.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow for inhibitor binding.
-
Initiate the 3'-processing reaction by adding the donor-labeled LTR substrate.
-
For the strand transfer reaction, after a pre-incubation for 3'-processing, add the acceptor-labeled target DNA.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and add the detection reagents (e.g., streptavidin-europium).
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay (p24 ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The production of the HIV-1 p24 capsid protein is used as a marker for viral replication. To specifically assess the late-stage effects of NCINIs, the inhibitor is added to the virus-producing cells.
Materials:
-
HEK293T cells (for virus production).
-
HIV-1 proviral DNA (e.g., pNL4-3).
-
Transfection reagent.
-
Target cells (e.g., SupT1 cells or peripheral blood mononuclear cells).
-
This compound and control inhibitors.
-
Cell culture medium and supplements.
-
HIV-1 p24 ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Virus Production:
-
Seed HEK293T cells in a culture plate.
-
Transfect the cells with the HIV-1 proviral DNA.
-
After transfection, add serial dilutions of this compound to the culture medium.
-
Incubate the cells for 48-72 hours to allow for virus production in the presence of the inhibitor.
-
Harvest the cell culture supernatant containing the virus particles.
-
-
Infection of Target Cells:
-
Seed the target cells in a 96-well plate.
-
Infect the target cells with the virus produced in the presence of varying concentrations of this compound.
-
Incubate the infected cells for 3-5 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication and determine the EC50 value.
-
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein in real-time without the need for labels.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant HIV-1 Integrase.
-
This compound.
-
Running buffer (e.g., HBS-EP).
-
Immobilization reagents (e.g., EDC, NHS).
Procedure:
-
Immobilize the recombinant HIV-1 integrase onto the surface of the sensor chip.
-
Prepare serial dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.
-
Regenerate the sensor chip surface between injections.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (Kd = kd/ka).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on HIV-1 replication.
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of antiretroviral therapies due to its novel mechanism of action. By targeting a non-catalytic site on HIV-1 integrase and inducing aberrant multimerization, it effectively disrupts the late stages of viral replication, leading to the production of non-infectious virions. This allosteric inhibition strategy offers a distinct advantage over traditional active-site inhibitors and provides a promising avenue for combating drug-resistant strains of HIV-1. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the continued research and development of this important class of antiviral compounds.
References
The Pharmacodynamics of (S)-BI-1001: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of (S)-BI-1001, a non-catalytic site integrase inhibitor (NCINI) of HIV-1. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.
Core Pharmacodynamic Profile
This compound is the active S-enantiomer of BI-1001, exhibiting potent antiviral activity against HIV-1 by targeting the viral integrase (IN) enzyme.[1] Unlike catalytic site inhibitors, this compound is an allosteric inhibitor, binding to a pocket at the dimer interface of the catalytic core domain (CCD) of integrase, the same site utilized by the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[2][3][4][5] This interaction does not directly compete with the enzyme's active site but induces a conformational change that leads to aberrant multimerization of the integrase enzyme.[3][6] This ultimately disrupts multiple key steps in the viral replication cycle.
Quantitative Potency
The pharmacodynamic profile of this compound is characterized by its high potency in both enzymatic and cell-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Target/System | Description |
| IC50 | 28 nM | HIV-1 Integrase | The half maximal inhibitory concentration against the enzymatic activity of HIV-1 integrase.[1] |
| EC50 | 450 nM | HIV-1 Infected Cells | The half maximal effective concentration required to inhibit HIV-1 replication in cell culture.[1] |
| Kd | 4.7 µM | HIV-1 Integrase | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1] |
Mechanism of Action: A Dual-Pronged Attack
This compound employs a multimodal mechanism of action, disrupting both the early and late stages of the HIV-1 replication cycle. This dual effect contributes to its potent antiviral activity.
Early Stage Inhibition: Disruption of Integration
In the early phase of infection, this compound's allosteric binding to integrase prevents the formation of a stable and functional pre-integration complex (PIC).[3][6] This is achieved through two primary mechanisms:
-
Inhibition of 3'-Processing and Strand Transfer: By inducing aberrant multimerization of integrase, this compound prevents the proper assembly of the enzyme on the viral DNA ends. This directly inhibits the two catalytic steps of integration: 3'-processing (the trimming of the viral DNA ends) and strand transfer (the insertion of viral DNA into the host genome).[3][7][8][9][10][11]
-
Interference with LEDGF/p75 Interaction: this compound competes with the host protein LEDGF/p75 for binding to integrase.[3][12] LEDGF/p75 is crucial for tethering the PIC to the host chromatin, guiding the integration process to active genes. By blocking this interaction, this compound further disrupts the efficiency and accuracy of viral DNA integration.
Late Stage Inhibition: Impairment of Virion Maturation
Uniquely, the primary antiviral potency of this compound and other allosteric integrase inhibitors is attributed to their effect on the late stages of the viral life cycle.[11][13] During virion assembly and budding, the presence of this compound leads to:
-
Aberrant Integrase Multimerization within Virions: The inhibitor promotes the premature and improper multimerization of integrase within newly formed virus particles.
-
Defective Core Formation: This aberrant multimerization disrupts the normal process of virion maturation, leading to the formation of defective viral cores.
-
Reduced Infectivity of Progeny Virions: As a result, the progeny virions produced in the presence of this compound are non-infectious or have significantly reduced infectivity in subsequent rounds of infection.
dot
Caption: Mechanism of Action of this compound
Experimental Protocols
The following sections detail the methodologies for determining the key pharmacodynamic parameters of this compound.
Determination of IC50: In Vitro HIV-1 Integrase 3'-Processing and Strand Transfer Assays
The half-maximal inhibitory concentration (IC50) of this compound against HIV-1 integrase is determined using in vitro enzymatic assays that measure the two key catalytic activities of the enzyme: 3'-processing and strand transfer. A fluorescence-based assay is a common and high-throughput method.[7]
Principle: A DNA oligonucleotide substrate mimicking the HIV-1 long terminal repeat (LTR) is labeled with a fluorophore at one end and a quencher at the other. In the absence of integrase activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon 3'-processing by integrase, a dinucleotide attached to the quencher is cleaved, leading to an increase in fluorescence. For the strand transfer assay, a processed donor DNA and a target DNA are used, and the integration event is detected.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant HIV-1 Integrase: Purified full-length enzyme.
-
DNA Substrates:
-
3'-Processing: A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL) on the cleaved strand.
-
Strand Transfer: A pre-processed donor DNA (lacking the terminal dinucleotide) and a target DNA. One of the DNA molecules is biotinylated for capture, and the other is labeled for detection (e.g., with digoxigenin).
-
-
Assay Buffer: Typically contains HEPES, DTT, MnCl2 or MgCl2, and a non-ionic detergent.
-
This compound: Serial dilutions prepared in DMSO.
-
-
Assay Procedure (3'-Processing):
-
In a 96- or 384-well plate, add the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Assay Procedure (Strand Transfer):
-
Immobilize the biotinylated DNA substrate on a streptavidin-coated plate.
-
Add HIV-1 integrase and varying concentrations of this compound.
-
Incubate to allow for complex formation.
-
Add the labeled target DNA to initiate the strand transfer reaction.
-
After incubation, wash the plate to remove unbound reagents.
-
Detect the integrated target DNA using an enzyme-linked antibody (e.g., anti-digoxigenin-HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Kd Determination Workflow
Conclusion
This compound represents a potent allosteric inhibitor of HIV-1 integrase with a unique dual mechanism of action that disrupts both early and late stages of the viral life cycle. Its high in vitro and cell-based potency, coupled with its distinct mode of action, underscores the therapeutic potential of targeting non-catalytic sites on viral enzymes. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other novel antiretroviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
A Deep Dive into Non-Catalytic Site Integrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-retroviral therapeutics has been significantly shaped by the development of HIV-1 integrase (IN) inhibitors. While catalytic site inhibitors, known as integrase strand transfer inhibitors (INSTIs), have become a cornerstone of combination antiretroviral therapy, the emergence of drug resistance necessitates the exploration of novel mechanisms of action. This technical guide provides an in-depth review of non-catalytic site integrase inhibitors (NCINIs), a promising class of allosteric inhibitors with a distinct mode of action that targets the dimerization and multimerization of HIV-1 integrase.
Mechanism of Action: A Two-Pronged Attack
Unlike INSTIs that directly target the enzyme's active site, NCINIs, also known as allosteric integrase inhibitors (ALLINIs) or integrase-LEDGF allosteric inhibitors (INLAIs), bind to a pocket at the dimer interface of the IN catalytic core domain.[1][2] This is the same site responsible for the interaction with the lens epithelium-derived growth factor (LEDGF/p75), a crucial host-cell protein that tethers the pre-integration complex to the host chromatin.[3][4]
The binding of NCINIs to this allosteric site triggers a dual inhibitory effect on the HIV-1 replication cycle:
-
Late-Stage Inhibition: The primary mechanism of action for many NCINIs is the induction of aberrant IN hyper-multimerization during the late stages of viral replication.[5][6] This excessive oligomerization of IN disrupts the proper formation of the viral core, leading to morphologically defective and non-infectious virions.[5][7] Consequently, these progeny viruses are unable to initiate reverse transcription in newly infected cells, effectively halting the spread of the infection.[1][8]
-
Early-Stage Inhibition: By binding to the LEDGF/p75 interaction site, NCINIs can also competitively inhibit the binding of this host factor to integrase.[2][4] This disrupts the proper tethering of the viral DNA to the host chromosome, thereby inhibiting the integration step in the early phase of the viral life cycle.[2]
This multifaceted mechanism of action provides a high genetic barrier to resistance and offers the potential for synergistic effects when used in combination with other antiretroviral agents.[2][9]
Key Classes and Compounds
Several distinct chemical scaffolds have been identified as NCINIs, each with unique properties and potencies.
LEDGINs and Quinoline Derivatives
The discovery of LEDGINs (LEDGF/p75-Integrase Interaction Inhibitors) paved the way for the development of potent quinoline-based NCINIs.[10][11] These compounds have demonstrated low nanomolar efficacy in inhibiting HIV-1 replication.
BI-224436
BI-224436 is a well-characterized NCINI that has progressed to clinical trials. It exhibits potent antiviral activity against a range of HIV-1 strains and maintains its efficacy against viruses with resistance mutations to INSTIs.[12][13]
JTP-0157602
JTP-0157602 is another novel NCINI with a distinct scaffold that shows potent antiviral activity in the low nanomolar range and a favorable resistance profile.[3][12]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity data for key non-catalytic site integrase inhibitors.
| Compound | Target/Assay | IC50 (nM) | EC50 (nM) | CC50 (µM) | Cell Line/Virus | Reference |
| BI-224436 | IN-LEDGF/p75 Interaction | - | - | - | - | [13] |
| LTR-cleavage assay | 15 | - | - | - | [4][14] | |
| HIV-1 HXB2 | - | 11-27 | >110 | C8166 | [4] | |
| HIV-1 NL4.3 | - | 11-27 | - | - | [4] | |
| HIV-1 Laboratory Strains | - | <15 | >90 | - | [13] | |
| JTP-0157602 | IN-LEDGF/p75 Interaction | 4.2 | - | - | - | [2] |
| HIV-1 IIIB | - | 2.3 | 6.823 | PBMCs | [3][12] | |
| INSTI-resistant strains | - | 1-6 | - | - | [2] | |
| BDM-2 | HIV-1 NL4-3 | - | 8.7 | - | MT4 | [15] |
| HIV-1 HXB2 | - | 4.5 | - | MT4 | [15] | |
| MUT871 | HIV-1 NL4-3 | - | 3.1 | - | MT4 | [15] |
| HIV-1 HXB2 | - | 1.4 | - | MT4 | [15] | |
| BI-D | HIV-1 (Early Phase) | - | ~2400 | - | HEK293T | [16] |
| HIV-1 (Late Phase) | - | ~900 | - | HEK293T | [16] |
Table 1: In Vitro Activity of Selected Non-Catalytic Site Integrase Inhibitors. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral blood mononuclear cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of NCINIs. Below are outlines for key experiments cited in the literature.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA substrate, a critical step in the integration process.
Principle: A biotinylated donor substrate DNA is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A labeled target DNA is then introduced. The amount of integrated target DNA is quantified using a labeled antibody and a colorimetric or chemiluminescent substrate.
Generalized Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated donor substrate DNA.
-
Wash the plates to remove unbound DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the test compound (NCINI) and incubate.
-
Add labeled target substrate DNA to initiate the strand transfer reaction and incubate.
-
Wash the plates to remove unreacted target DNA.
-
Add an enzyme-conjugated antibody that recognizes the label on the target DNA.
-
Wash the plates to remove unbound antibody.
-
Add a suitable substrate and measure the resulting signal (absorbance or luminescence).
-
Calculate the IC50 value from the dose-response curve.[5][17]
Antiviral Activity Assay (p24 ELISA)
This cell-based assay determines the potency of a compound in inhibiting HIV-1 replication.
Principle: Susceptible cells (e.g., PBMCs, MT-4 cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the amount of viral replication is quantified by measuring the level of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Generalized Protocol:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for several days to allow for viral replication.
-
Collect the cell culture supernatant.
-
Perform a p24 ELISA on the supernatants:
-
Coat a 96-well plate with a capture anti-p24 antibody.
-
Add the culture supernatants and a p24 standard curve.
-
Add a detection anti-p24 antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance.
-
-
Calculate the EC50 value from the dose-response curve.[7][8][9][18]
IN-LEDGF/p75 Interaction Assay (HTRF)
This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. Recombinant IN and LEDGF/p75 are tagged with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively. When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.
Generalized Protocol:
-
Add tagged recombinant HIV-1 IN and tagged LEDGF/p75 to a microplate.
-
Add serial dilutions of the test compound.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.[15][19][20]
Analysis of Viral Core Maturation (Cryo-Electron Tomography)
This imaging technique allows for the high-resolution visualization of viral particles to assess the impact of NCINIs on core morphology.
Principle: Virions produced in the presence or absence of an NCINI are rapidly frozen and imaged using a transmission electron microscope at cryogenic temperatures. A series of images are taken at different tilt angles and then computationally reconstructed to generate a 3D tomogram of the virion, revealing the internal structure of the viral core.
Generalized Protocol:
-
Produce HIV-1 virions from producer cells (e.g., HEK293T) in the presence of the NCINI or a vehicle control.
-
Purify the virions from the cell culture supernatant.
-
Apply the purified virions to electron microscopy grids and plunge-freeze them in liquid ethane.
-
Acquire a tilt series of images of the frozen-hydrated virions using a cryo-transmission electron microscope.
-
Process the images and reconstruct 3D tomograms.
-
Analyze the tomograms to classify the morphology of the viral cores (e.g., mature conical, aberrant, immature).[21][22][23][24]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and pathways affected by non-catalytic site integrase inhibitors.
Caption: NCINI action during the early phase of HIV-1 replication.
Caption: NCINI action during the late phase of HIV-1 replication.
Caption: Logical workflow of NCINI's dual mechanism of action.
Conclusion
Non-catalytic site integrase inhibitors represent a significant advancement in the quest for novel anti-HIV-1 therapeutics. Their unique allosteric mechanism of action, which disrupts both early and late stages of the viral life cycle, offers a compelling strategy to combat drug resistance and improve treatment outcomes. The continued development and optimization of NCINIs, guided by a deep understanding of their molecular interactions and biological consequences, hold great promise for the future of HIV-1 therapy. This technical guide provides a foundational understanding for researchers and drug developers working to harness the potential of this exciting class of inhibitors.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTP-0157602|CAS |DC Chemicals [dcchemicals.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. en.hillgene.com [en.hillgene.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. goldengatebio.com [goldengatebio.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (S)-BI-1001 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BI-1001 is the active S-enantiomer of BI-1001, a potent allosteric inhibitor of HIV-1 integrase.[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound is a noncatalytic site integrase inhibitor (NCINI). It functions by binding to the LEDGF/p75 binding site on the integrase catalytic core domain, which is distal from the active site. This binding event induces aberrant multimerization of the integrase enzyme, thereby inhibiting both the 3'-processing and strand transfer steps of viral DNA integration into the host genome. This unique mechanism of action makes this compound a valuable compound for research and development in the field of antiretroviral therapy.
These application notes provide detailed protocols for the in vitro assessment of the antiviral activity of this compound against HIV-1. The protocols cover both biochemical and cell-based assays to determine the compound's inhibitory potency and its effect on viral replication in a cellular context.
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral potency of this compound against HIV-1.
| Parameter | Value | Description |
| IC50 | 28 nM | The half-maximal inhibitory concentration in a biochemical assay measuring the inhibition of HIV-1 integrase activity.[1] |
| EC50 | 450 nM | The half-maximal effective concentration in a cell-based assay measuring the inhibition of HIV-1 replication.[1] |
| Kd | 4.7 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1] |
Signaling Pathway and Mechanism of Action
The integration of the HIV-1 viral DNA into the host cell genome is a critical step in the viral life cycle, mediated by the viral enzyme integrase. This process involves two key catalytic reactions: 3'-processing, where the integrase removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host cell's DNA. This compound disrupts this process through an allosteric mechanism.
Caption: HIV-1 Integrase Pathway and this compound Inhibition.
Experimental Protocols
The following protocols describe a biochemical assay to determine the IC50 and a cell-based assay to determine the EC50 of this compound.
Experimental Workflow Overview
Caption: Workflow for In Vitro Antiviral Assays of this compound.
Protocol 1: Biochemical HIV-1 Integrase Inhibition Assay (IC50 Determination)
This protocol is adapted from standard biochemical assays for HIV-1 integrase inhibitors and is suitable for a 96-well plate format.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA substrate (DS DNA), double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end, with a 5'-biotin label
-
Target DNA substrate (TS DNA), double-stranded oligonucleotide
-
This compound
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 150 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated 96-well plates
-
HRP-conjugated antibody against the TS DNA modification
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%. Prepare similar dilutions for the positive control.
-
Plate Coating: Add 100 µL of diluted DS DNA to each well of the streptavidin-coated plate and incubate for 1 hour at 37°C to allow for binding.
-
Washing: Aspirate the DS DNA solution and wash the wells three times with 200 µL of Wash Buffer.
-
Integrase and Inhibitor Incubation: Add 50 µL of recombinant HIV-1 integrase (diluted in Assay Buffer) to each well. Then, add 25 µL of the diluted this compound or control compound to the respective wells. Incubate for 30 minutes at 37°C to allow for inhibitor binding to the integrase.
-
Reaction Initiation: Add 25 µL of the TS DNA (diluted in Assay Buffer) to each well to initiate the strand transfer reaction. Incubate for 60-90 minutes at 37°C.
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based HIV-1 Replication Assay (EC50 Determination)
This protocol utilizes the MT-4 cell line, which is highly susceptible to HIV-1 infection, and measures the production of the viral p24 antigen as an indicator of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound
-
Known antiretroviral drug (e.g., Zidovudine) as a positive control
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.
-
Infection: Infect the cells by adding 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the mock-infected controls.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition of p24 production for each concentration of this compound relative to the virus control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value using a dose-response curve fit.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
It is essential to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
MT-4 cells
-
This compound
-
Culture medium (as in Protocol 2)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of Protocol 2, preparing a plate with cells and serial dilutions of this compound. Include wells with cells and medium only as a no-compound control.
-
Incubation: Incubate the plate for the same duration as the cell-based antiviral assay (4-5 days) under the same conditions.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each concentration of this compound relative to the no-compound control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a more favorable safety profile, with a larger window between the concentration required for antiviral activity and the concentration that causes toxicity to the host cells.
References
Application Notes and Protocols for (S)-BI-1001: A Novel PI3K/AKT/mTOR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-BI-1001 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for researchers and drug development professionals to investigate the in vitro and in vivo effects of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of PI3K, a key upstream activator of the pathway. This inhibition prevents the phosphorylation and activation of downstream effectors, including AKT and mTOR, leading to the suppression of pro-survival signaling and the induction of apoptosis in cancer cells.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 28.7 |
| A549 | Lung Cancer | 55.4 |
| U-87 MG | Glioblastoma | 12.1 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.3 ± 1.2 |
| This compound | 10 | 25.8 ± 3.5 |
| This compound | 50 | 62.1 ± 5.1 |
| This compound | 100 | 85.4 ± 4.8 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the cell proliferation (MTS) assay.
Protocol 2: Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Figure 3: Workflow for Western blot analysis.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., U-87 MG)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Figure 4: Workflow for an in vivo tumor xenograft study.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. Always follow standard laboratory safety procedures.
Application Notes and Protocols for (S)-BI-1001 in HIV-1 Infectivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BI-1001 is the active S-enantiomer of BI-1001, a potent allosteric inhibitor of HIV-1 integrase (IN).[1] As a member of the Allosteric IN Inhibitors (ALLINIs) class, also known as Non-catalytic Site Integrase Inhibitors (NCINIs), this compound exhibits a unique multimodal mechanism of action that targets both the early and late stages of the HIV-1 replication cycle.[2][3][4] These application notes provide detailed protocols for utilizing this compound in HIV-1 infectivity studies, along with data presentation and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface, the same site engaged by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[2][5] Its mechanism of action is twofold:
-
Early Stage Inhibition: By binding to the IN CCD, this compound competitively inhibits the interaction between integrase and LEDGF/p75.[2] This interaction is crucial for guiding the pre-integration complex (PIC) to host chromatin and facilitating efficient integration of the viral DNA into the host genome.[6] this compound also inhibits the 3' processing and strand transfer activities of integrase in vitro.[2][5]
-
Late Stage Inhibition: The primary antiviral effect of this compound is exerted during the late phase of viral replication.[4][7] It induces aberrant multimerization of integrase, which disrupts the proper formation of the viral core during particle maturation.[2][4] This leads to the production of non-infectious virions with eccentric cores and impaired reverse transcription and integration capabilities in subsequently infected cells.[4][7]
Data Presentation
The following tables summarize the quantitative data for this compound and its racemic form, BI-1001, in various anti-HIV-1 assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (HIV-1 Integrase) | 28 nM | [1] |
| EC50 (Antiviral) | 450 nM | [1] |
| Kd (Binding to Integrase) | 4.7 µM | [1] |
Table 2: Antiviral Activity of BI-1001 in Different Assay Formats
| Assay | Cell Type | Virus | EC50 (µM) | Reference |
| Spreading HIV-1 Replication | SupT1 | HIV-1 | 5.8 | [7] |
| Single-Cycle Infectivity (Compound in Target Cells) | SupT1 | HIV-Luc | >50 | [7] |
| Single-Cycle Infectivity (Compound in Producer Cells) | HEK293T -> SupT1 | HIV-Luc | 1.9 ± 0.2 | [7] |
Table 3: Effect of BI-1001 on HIV-1 Particle Morphology
| Treatment | Mature Particles (%) | Eccentric Particles (%) | Immature Particles (%) | Reference |
| DMSO (Control) | 93 | - | - | [7] |
| BI-1001 | ~17 | ~76 | ~7 | [7] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on HIV-1 replication.
Experimental Workflow
Caption: Workflow for evaluating this compound's effect on HIV-1 infectivity.
Experimental Protocols
Single-Cycle HIV-1 Infectivity Assay (Luciferase Reporter)
This protocol is designed to measure the effect of this compound on a single round of HIV-1 infection using a luciferase reporter cell line, such as TZM-bl cells. The primary effect of this compound is on virus production, so the compound should be added to the producer cells.
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl cells (target cells)
-
HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Complete DMEM and RPMI-1640 media
-
96-well cell culture plates (white, clear bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
Part A: Virus Production
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the HIV-1 proviral plasmid and a VSV-G expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Immediately after transfection, replace the medium with fresh complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Harvest the cell culture supernatant containing the virus particles.
-
Clarify the supernatant by centrifugation at 1,500 rpm for 5 minutes to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C. It is recommended to quantify the p24 antigen concentration in the supernatant (see Protocol 2) to normalize the virus input for the infectivity assay.
Part B: Infection of Target Cells
-
Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C.
-
The next day, add 100 µL of the harvested viral supernatant (containing a normalized amount of p24) to the TZM-bl cells.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of infectivity relative to the DMSO-treated control.
HIV-1 p24 Antigen ELISA
This protocol is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a measure of virus production.
Materials:
-
HIV-1 p24 ELISA kit
-
Viral supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Allow all reagents to come to room temperature before use.
-
Prepare p24 standards and samples (viral supernatants) according to the kit manufacturer's instructions. Samples may require dilution to fall within the linear range of the assay.
-
Add 200 µL of each standard and sample to the appropriate wells of the p24 antibody-coated microplate.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the detector antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the plate again.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate a final time.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the p24 concentration in the samples by plotting a standard curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on the target cells to ensure that any observed reduction in infectivity is not due to cell death.
Materials:
-
Target cells (e.g., TZM-bl, SupT1)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% Triton X-100 in 0.01N HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed target cells in a 96-well plate at the same density used for the infectivity assay.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the same duration as the infectivity assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the DMSO-treated control. The 50% cytotoxic concentration (CC50) can then be determined.
Quantitative PCR for Late Reverse Transcription Products
This protocol quantifies the amount of late reverse transcription products in target cells infected with virus produced in the presence of this compound.
Materials:
-
Target cells infected as described in Protocol 1, Part B.
-
DNA extraction kit
-
Primers and probe specific for a late HIV-1 reverse transcription product (e.g., targeting the U5-gag region)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
At 24-48 hours post-infection, harvest the target cells.
-
Extract total DNA from the cells using a commercial DNA extraction kit.
-
Set up the qPCR reaction by mixing the extracted DNA, primers, probe, and qPCR master mix according to the manufacturer's protocol.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data to determine the relative or absolute quantity of late reverse transcription products. Normalize the results to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency.
-
Compare the amount of late RT products in cells infected with this compound-treated virus to those infected with DMSO-treated virus.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for (S)-BI-1001 Integrase Multimerization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the multimerization of HIV-1 integrase induced by the allosteric inhibitor (S)-BI-1001. This compound is a potent antiviral agent that functions by promoting aberrant, higher-order multimerization of the integrase enzyme, thereby inhibiting its essential catalytic functions.[1][2][3]
Introduction
HIV-1 integrase (IN) is a critical enzyme in the viral life cycle, responsible for integrating the reverse-transcribed viral DNA into the host cell's genome.[4][5] This process involves two key catalytic steps: 3'-processing and strand transfer.[5][6] For these functions to occur correctly, integrase must form a specific tetrameric complex with the viral DNA ends, known as the intasome or stable synaptic complex (SSC).[1][5]
Allosteric integrase inhibitors (ALLINIs), such as this compound, represent a class of antiretroviral compounds that do not bind to the active site of the enzyme. Instead, they target the dimer interface of the catalytic core domain (CCD), which is also the binding site for the cellular cofactor LEDGF/p75.[3][4] By binding to this site, this compound stabilizes the protein-protein interactions and induces the formation of aberrant, inactive multimers of integrase, effectively preventing the formation of the functional intasome.[3][4][6]
This document outlines protocols for quantifying the multimerization of HIV-1 integrase in response to this compound using established in vitro methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the activity of this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ | 28 nM | 50% inhibitory concentration against HIV-1 integrase 3'-processing activity. | [7][8][9] |
| EC₅₀ | 450 nM | 50% effective concentration for inhibiting HIV-1 replication in cell culture. | [7][8][9] |
| K_d | 4.7 µM | Dissociation constant for the binding of this compound to HIV-1 integrase. | [7][8] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound induces aberrant multimerization of HIV-1 integrase, leading to the inhibition of viral replication.
Caption: Mechanism of this compound induced integrase multimerization and inhibition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)-Based IN Multimerization Assay
This assay is a high-throughput method to measure the EC₅₀ value for inhibitor-induced aberrant multimerization of HIV-1 integrase.[1]
Materials:
-
Recombinant 6xHis-tagged HIV-1 Integrase
-
This compound
-
Raltegravir (negative control)
-
DMSO (HPLC grade)
-
HTRF Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 M KF
-
Anti-6xHis-Europium Cryptate (EuK) antibody
-
Anti-6xHis-XL665 antibody
-
384-well low-volume white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control (Raltegravir) in DMSO. The final DMSO concentration in the assay should be kept constant, typically between 0.2% and 4%.[1]
-
Integrase Preparation: Dilute the 6xHis-tagged HIV-1 integrase to the desired concentration in the HTRF assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted integrase solution to each well of the 384-well plate.
-
Add 100 nL of the serially diluted compounds to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Addition:
-
Prepare a mixture of the anti-6xHis-EuK and anti-6xHis-XL665 antibodies in HTRF assay buffer.
-
Add 5 µL of the antibody mixture to each well.
-
-
Incubation: Incubate the plate at room temperature in the dark for 3 to 18 hours.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with the following settings:
-
Excitation: 337 nm
-
Emission: 620 nm (Cryptate) and 665 nm (XL665)
-
Time-resolved fluorescence mode.[1]
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Dynamic Light Scattering (DLS)-Based IN Multimerization Assay
This assay monitors the formation and size of oligomeric integrase particles over time in the presence of an inhibitor.[1]
Materials:
-
Recombinant 6xHis-tagged HIV-1 Integrase
-
This compound
-
DLS Buffer: 20 mM HEPES pH 7.5, 1 M NaCl, 5 mM DTT (filtered through a 0.2 µm filter)[1]
-
Low-volume quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a solution of HIV-1 integrase in the DLS buffer at a final concentration of 5-10 µM.
-
Prepare a stock solution of this compound in DMSO.
-
-
DLS Measurement:
-
Place the integrase solution in the cuvette and allow it to equilibrate inside the DLS instrument at 25°C.
-
Take an initial reading to determine the baseline size distribution of the integrase protein.
-
Add this compound to the cuvette to the desired final concentration (the final DMSO concentration should not exceed 0.5%).[1]
-
Immediately start acquiring DLS measurements at regular time intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
-
Instrument Settings:
-
Mode: Size distribution
-
Measurement recorded in: Number distribution
-
Average of at least ten measurements per time point.[1]
-
-
Data Analysis: Analyze the change in the size distribution of the integrase particles over time. An increase in the average particle diameter indicates inhibitor-induced multimerization.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the HTRF-based integrase multimerization assay.
Caption: Workflow for the HTRF-based this compound integrase multimerization assay.
References
- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-BI-1001 in Drug Resistance Studies
Application Notes and Protocols for Researchers
Introduction:
The emergence of drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease relapse.[1] The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), have been identified as key players in promoting tumor growth, metastasis, and the development of resistance to various cancer therapies.[2][3][4] (S)-BI-1001 is a novel, potent, and selective small molecule inhibitor of the YAP/TAZ-TEAD interaction, a critical node in this pathway. By disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, this compound prevents the expression of downstream target genes involved in cell proliferation, survival, and drug resistance.[3][5] These application notes provide a comprehensive guide for utilizing this compound in preclinical studies to investigate and potentially overcome drug resistance in cancer.
Mechanism of Action:
This compound allosterically binds to the TEA domain (TEAD) family of transcription factors, preventing their interaction with the transcriptional co-activators YAP and TAZ. This disruption is crucial as the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation, inhibit apoptosis, and contribute to resistance against various cancer treatments.[3][5] The inactivation of the Hippo pathway, a common event in many cancers, leads to the nuclear translocation and accumulation of YAP/TAZ, where they associate with TEAD to activate this pro-tumorigenic gene expression program.[2][4] this compound effectively blocks this transcriptional output, thereby sensitizing cancer cells to conventional therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in drug-resistant cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Resistant To | This compound IC50 (nM) |
| NCI-H226 | Mesothelioma | Cisplatin | 15 |
| A549-T | Lung Adenocarcinoma | Paclitaxel | 25 |
| MCF7-R | Breast Cancer | Doxorubicin | 32 |
| PANC-1 | Pancreatic Cancer | Gemcitabine | 18 |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Combination Index (CI)* |
| NCI-H226 | Cisplatin | 0.45 |
| A549-T | Paclitaxel | 0.60 |
| MCF7-R | Doxorubicin | 0.52 |
| PANC-1 | Gemcitabine | 0.48 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Experimental Protocols
1. Cell Culture and Maintenance of Drug-Resistant Cell Lines:
-
Objective: To propagate and maintain drug-resistant cancer cell lines for in vitro experiments.
-
Materials:
-
Drug-resistant cancer cell lines (e.g., NCI-H226, A549-T, MCF7-R, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent used to induce resistance (e.g., Cisplatin, Paclitaxel, Doxorubicin, Gemcitabine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks with complete growth medium containing a maintenance concentration of the respective chemotherapeutic agent to sustain the resistant phenotype.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
2. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs.
-
Materials:
-
Drug-resistant cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
3. Western Blot Analysis:
-
Objective: To assess the effect of this compound on the expression of YAP/TAZ target genes and other relevant proteins.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-CTGF, anti-Cyr61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Mechanism of this compound in disrupting the YAP/TAZ-TEAD pathway.
Caption: Workflow for assessing this compound's effect on drug resistance.
References
- 1. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing (S)-BI-1001 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-BI-1001 is a novel small molecule inhibitor with potential therapeutic applications. Early-stage assessment of cytotoxicity is a critical step in the drug development process to understand the compound's safety profile and mechanism of action.[1][2] This document provides a detailed methodology for evaluating the cytotoxic effects of this compound in vitro. The described protocols outline three common and complementary assays to assess cell viability, membrane integrity, and apoptosis induction: the MTT, LDH, and Caspase-3/7 assays.
Data Presentation
The cytotoxic potential of this compound is quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that reduces the measured cellular response by 50%. The following table summarizes hypothetical IC50 values for this compound as determined by the described assays in a model cancer cell line (e.g., HeLa) after a 48-hour treatment period.
| Assay Type | Endpoint Measured | Hypothetical IC50 (µM) for this compound |
| MTT Assay | Metabolic Activity | 15.2 |
| LDH Assay | Membrane Integrity (Necrosis) | 45.8 |
| Caspase-3/7 Assay | Apoptosis Induction | 12.5 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[5]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[4]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[7]
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][8]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[4]
-
Incubate at 37°C for 4 hours or overnight in a humidified atmosphere.[4][8]
-
Mix each sample by pipetting and read the absorbance at 570 nm using a microplate reader.[3][4]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is indicative of necrosis.[1][9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and controls as described above.
-
Set up controls: a no-cell background control, a vehicle control, a positive control for maximum LDH release (cells treated with lysis buffer), and the experimental wells.[10]
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10][11]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10]
-
Add 50 µL of the stop solution to each well.[10]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13]
Materials:
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Caspase-3/7 assay kit (containing a profluorescent substrate)
-
Microplate reader with fluorescence capabilities
Protocol:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with serial dilutions of this compound and controls.
-
After the desired incubation period, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions (typically in a 1:1 ratio with the cell culture medium).[13]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]
Signaling Pathway
A common mechanism of action for cytotoxic compounds is the induction of apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway that could be activated by this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. kosheeka.com [kosheeka.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. tandfonline.com [tandfonline.com]
Techniques for Measuring (S)-BI-1001 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BI-1001 is the active S-enantiomer of BI-1001 and has been identified as a potent antiviral agent against HIV-1 integrase.[1] Understanding the binding affinity and kinetics of this compound to its target protein is crucial for elucidating its mechanism of action and for the development of effective therapeutics. This document provides detailed application notes and protocols for several key biophysical and cellular techniques to accurately measure the binding affinity of this compound. The described methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and the Cellular Thermal Shift Assay (CETSA).
Data Presentation
The following table summarizes the key quantitative data that can be obtained for this compound using the described techniques.
| Technique | Parameter(s) Measured | This compound (Example Values) | Target Protein (Example) |
| Surface Plasmon Resonance (SPR) | K D (Equilibrium Dissociation Constant), k a (Association Rate Constant), k d (Dissociation Rate Constant) | K D : 4.7 μM | Recombinant HIV-1 Integrase |
| Isothermal Titration Calorimetry (ITC) | K D , ΔH (Enthalpy Change), ΔS (Entropy Change), n (Stoichiometry) | K D : 5.2 μM | Recombinant HIV-1 Integrase |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC 50 (Half-maximal Inhibitory Concentration) | IC 50 : 28 nM | Recombinant HIV-1 Integrase with a fluorescently labeled substrate |
| Cellular Thermal Shift Assay (CETSA) | T m Shift (Change in Melting Temperature) | ΔT m : +3.5 °C at 10 μM | Endogenous HIV-1 Integrase in a relevant cell line |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[2][3][4][5][6] In this protocol, the target protein (e.g., HIV-1 integrase) is immobilized on a sensor chip, and this compound is flowed over the surface.
Experimental Workflow:
Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance (SPR).
Protocol:
-
Immobilization of HIV-1 Integrase:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified recombinant HIV-1 integrase (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized integrase surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between each concentration by injecting a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration solution).
-
-
Data Analysis:
-
The binding response is measured in real-time as a change in resonance units (RU).
-
The resulting sensorgrams are corrected by subtracting the response from a reference flow cell.
-
The association (k a ) and dissociation (k d ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[7][8][9][10][11]
Experimental Workflow:
Caption: Workflow for measuring binding affinity using Isothermal Titration Calorimetry (ITC).
Protocol:
-
Sample Preparation:
-
Dialyze the purified HIV-1 integrase and dissolve this compound in the same buffer to minimize heats of dilution.
-
Typically, the protein solution (in the sample cell) is at a concentration of 10-20 µM, and the this compound solution (in the syringe) is at a 10-fold higher concentration.
-
-
Titration:
-
Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution with a defined spacing between injections to allow for re-equilibration.
-
-
Data Analysis:
-
The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium dissociation constant (K D ), the enthalpy change (ΔH), and the stoichiometry of binding (n).
-
The entropy change (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(K A ) and K A = 1/K D .
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a homogeneous assay that measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore.[12][13][14][15][16] This is a competitive binding assay where this compound competes with a fluorescently labeled ligand for binding to the target protein.
Experimental Workflow:
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Allosteric Integrase Inhibitors (ALLINIs) like (S)-BI-1001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allosteric integrase inhibitors (ALLINIs) represent a promising class of antiretroviral agents that target the human immunodeficiency virus type 1 (HIV-1) integrase (IN). Unlike integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a non-catalytic site at the dimer interface of the IN catalytic core domain (CCD), which is also the binding site for the host protein lens epithelium-derived growth factor (LEDGF)/p75. This allosteric binding induces aberrant multimerization of IN, leading to the disruption of multiple stages of the viral life cycle, primarily viral maturation. This results in the production of non-infectious virions with mislocalized ribonucleoprotein complexes. (S)-BI-1001 is a notable example of this class of inhibitors.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel ALLINIs with mechanisms of action similar to this compound. The described methods include both biochemical and cell-based assays suitable for primary screening and lead optimization.
Mechanism of Action of ALLINIs
ALLINIs function by binding to the CCD dimer interface of HIV-1 integrase. This binding event promotes unnatural, higher-order oligomerization of the integrase protein. This aberrant multimerization has a dual effect: it inhibits the catalytic activity of integrase (both 3'-processing and strand transfer) and disrupts the interaction between integrase and the host protein LEDGF/p75.[1][2] The primary antiviral effect of many ALLINIs, however, stems from their impact on the late stages of the viral life cycle, where the induced integrase multimerization interferes with the proper assembly of the viral core, leading to morphologically defective and non-infectious virions.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S)-BI-1001 Solubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the small molecule inhibitor, (S)-BI-1001, in experimental media.
Troubleshooting Guide: this compound Precipitation in Media
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.
This is a common challenge known as "precipitation upon dilution," which occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution like cell culture media.[1][2]
Initial Steps & Quick Fixes
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Visually Inspect Stock Solution: Before diluting, ensure your this compound stock solution in DMSO is clear and free of any particulates. If you see crystals, gently warm the solution and sonicate in short bursts to ensure complete dissolution.[1]
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Lower the Final Concentration: The simplest first step is to test a lower final concentration of this compound in your assay.[1] It's possible the desired concentration exceeds its solubility limit in the final aqueous environment.
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Optimize Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, first make intermediate dilutions of the stock in DMSO. Then, add the final, most diluted DMSO stock to your media while vortexing to ensure rapid and even dispersion.[2]
Advanced Troubleshooting Strategies
If initial steps fail, the following strategies can be employed to improve the solubility of this compound:
| Strategy | Description | Recommended Starting Concentration |
| Use a Surfactant | Non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1] | Tween® 20 or Triton™ X-100 at 0.01-0.1% |
| Employ a Co-solvent | Adding a small percentage of a water-miscible organic solvent to your media can increase solubility.[3] | Ethanol or Polyethylene Glycol (PEG) at <1% |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the media may improve its solubility.[1] | Test a range of pH values around the physiological norm (e.g., pH 7.2-7.6) |
| Serum Concentration | Serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules.[1] | Test different serum concentrations or serum-free media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add a suitable volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Solubilization: If the compound does not readily dissolve, use gentle heating (e.g., 37°C water bath) and sonication in short bursts until the solution is clear.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
Protocol 2: Pre-Assay Solubility Check
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental media.
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Prepare Dilutions: Prepare a series of dilutions of your concentrated this compound stock solution in your cell culture medium.
-
Incubation: Incubate these dilutions at your experimental temperature (e.g., 37°C) for a duration equivalent to your planned experiment (e.g., 2, 24, or 48 hours).[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[1]
-
Quantification: Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method like HPLC-UV. This will reveal the true soluble concentration under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For most organic small molecules, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[2] If your experimental system is intolerant to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1]
Q2: How much DMSO can my cells tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, this can be cell-type dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]
Q3: My compound seems to be disappearing from the media over time, but I don't see any precipitate. What could be happening?
A3: The compound may be binding to the plastic of your cell culture plates or pipette tips.[4] To mitigate this, consider using low-protein-binding plates. Alternatively, if cells are present, the compound could be rapidly internalized. You can test for this by analyzing cell lysates for the presence of the compound.[4]
Q4: Can I use heating to dissolve my this compound?
A4: Gentle heating can be an effective method to aid in the dissolution of challenging compounds.[1] However, prolonged or excessive heat can degrade the compound. Use a water bath set to a moderate temperature (e.g., 37°C) and monitor the dissolution process closely.
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing (S)-BI-1001 Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-BI-1001 in antiviral assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Quick Facts: this compound
| Property | Value | Reference |
| Mechanism of Action | Non-catalytic Site Integrase Inhibitor (NCINI) / Allosteric Integrase Inhibitor (ALLINI) of HIV-1. Binds to a conserved allosteric pocket on the integrase catalytic core domain, inducing hyper-multimerization and inhibiting the 3'-processing step. | [1](2--INVALID-LINK-- |
| Target | HIV-1 Integrase | [1](1) |
| IC50 (LTR-cleavage assay) | 15 nM (for analogue BI-224436) | [1](1) |
| EC50 (Antiviral) | 4-27 nM (for analogue BI-224436 against various HIV-1 strains) | [3](4--INVALID-LINK-- |
| CC50 (Cytotoxicity) | >90 µM (for analogue BI-224436 in various cell lines) | [3](3) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | Incorrect concentration: The concentration of this compound may be too low to be effective. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 nM to 1 µM) and narrow down to a more specific range around the expected EC50. |
| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. Consider performing a stability study of the compound in your specific cell culture medium. | |
| Assay sensitivity: The chosen antiviral assay may not be sensitive enough to detect the effects of the inhibitor. | Consider using a more sensitive assay. For example, if using a p24 ELISA, a luciferase-based reporter assay might provide a wider dynamic range. Ensure the virus titer used is appropriate for the assay. | |
| High cytotoxicity observed | High concentration of this compound: The concentration of the compound may be in the toxic range for the cells. | Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line used in your antiviral assay. Ensure that the concentrations used in the antiviral assay are well below the CC50 value. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤0.1% v/v for DMSO). Run a vehicle control (media with the same final concentration of the solvent without the compound) in all experiments. | |
| Compound precipitation in media | Poor solubility: this compound may have limited solubility in aqueous cell culture media, especially when diluted from a concentrated DMSO stock. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, add the stock solution to the media with vigorous vortexing. A stepwise dilution may also help. Gently warming the media to 37°C can improve solubility. If precipitation persists, consider using a lower final concentration. |
| High variability between replicates | Inconsistent compound preparation: Variations in the preparation and addition of this compound to the assay plates. | Standardize the protocol for preparing and adding the compound. Ensure thorough mixing of the compound in the media before adding to the cells. |
| Cell health and density: Variations in cell viability and seeding density across the plate. | Ensure a uniform, healthy monolayer of cells before adding the compound and virus. Use a consistent cell passage number for experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-catalytic site integrase inhibitor (NCINI), also known as an allosteric integrase inhibitor (ALLINI), of HIV-1.[1](1) It binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain of the HIV-1 integrase enzyme.[1](1) This binding event induces aberrant hyper-multimerization of the integrase, which in turn inhibits the 3'-processing step of viral DNA integration.[1](2--INVALID-LINK--
2. What is a good starting concentration range for this compound in an antiviral assay?
Based on the reported EC50 values for the analogous compound BI-224436 (4-27 nM), a good starting point for a dose-response experiment would be a range spanning several logs, for example, from 0.1 nM to 1 µM.[3](4--INVALID-LINK-- This will help in determining the optimal inhibitory concentration for your specific experimental setup.
3. How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
4. What cell lines are suitable for antiviral assays with this compound?
Various cell lines have been used for testing NCINIs, including C8166, TZM-bl, and MT2 cells.[3](5--INVALID-LINK-- The choice of cell line may influence the assay outcome, so it is important to be consistent and to characterize the compound's activity in the cell line most relevant to your research. It has been noted that TZM-bl cells may not be the most suitable for evaluating the antiviral efficacy of NCINIs, with MT2 cells showing more consistent results.[6](6)
5. How does the presence of human serum affect the activity of this compound?
The analogue BI-224436 has shown a low (2.1 to 2.2-fold) shift in antiviral potency in the presence of 50% human serum.[3](7--INVALID-LINK-- This suggests that its activity is not significantly compromised by serum proteins. However, it is good practice to evaluate the effect of serum in your specific assay conditions if high serum concentrations are used.
Experimental Protocols
General Antiviral Assay Protocol (Example using a Luciferase Reporter Virus)
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Cell Seeding: Seed a suitable cell line (e.g., C8166 or MT2) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting range would be from 1 µM down to 0.1 nM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the growth medium from the cells and add the prepared dilutions of this compound. Incubate for 1-2 hours at 37°C.
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Infection: Add the HIV-1 luciferase reporter virus at a pre-determined multiplicity of infection (MOI).
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Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
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Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
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Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay Protocol (Example using MTT)
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Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.
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Compound Treatment: Add serial dilutions of this compound to the cells, covering a concentration range that extends beyond the concentrations used in the antiviral assay (e.g., up to 100 µM). Include a vehicle control and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
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MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
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Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HIV-1 integrase.
General Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
minimizing off-target effects of (S)-BI-1001 in experiments
Welcome to the technical support center for (S)-BI-1001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed biological response may not be due to the modulation of the intended target.[1] Furthermore, off-target effects can result in cellular toxicity and may lead to a lack of translation from preclinical findings to clinical applications.[1]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs may suggest that the observed cellular phenotype is a result of off-target activities of this compound. These include:
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Inconsistent results with other inhibitors: Employing a structurally different inhibitor for the same target yields a different or no discernible phenotype.[2]
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Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target gene is knocked down or knocked out using techniques like CRISPR or siRNA.[1][2]
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Unusually high cytotoxicity: Significant cell death is observed at concentrations required to see the desired on-target effect.[3]
Q3: What proactive strategies can I implement to minimize off-target effects from the start?
A3: To proactively mitigate the risk of off-target effects, consider the following strategies in your experimental design:
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Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[1]
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Orthogonal Validation: Corroborate your findings using alternative methods such as employing a structurally distinct inhibitor for the same target or using genetic approaches to validate the target.[2]
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Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[1][2]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same protein. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity is still present with different scaffolds, it may be an on-target effect.[3] |
| Inappropriate dosage | 1. Conduct a thorough dose-response curve to determine the lowest effective concentration. 2. Consider reducing the dose or interrupting the dosage in your experimental plan. | A reduction in cytotoxicity while still observing the desired on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control to ensure the solvent is not contributing to toxicity. | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Experimental results with this compound are inconsistent or unexpected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to check for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A more precise understanding of the cellular response to this compound, leading to more consistent and interpretable data.[3] |
| Inhibitor instability | 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C). | This ensures that the observed effects are due to the inhibitor itself and not its degradation products.[3] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts. | Helps to differentiate between general off-target effects and those that are specific to a particular cell line.[3] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Kinase Profiling Service: Submit the compound to a commercial kinase profiling service. Typically, an initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM).
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Primary Screen Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).[4]
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Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.[4]
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Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to establish the selectivity profile of this compound.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular environment.[1]
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
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Heating: Heat the cell lysates or intact cells across a range of temperatures.[2]
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Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
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Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[2]
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein phenocopies the effect observed with this compound.
Methodology:
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gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells if a selection marker is present.[2]
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Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS.[2]
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Knockout Verification: Confirm the knockout of the target protein in the isolated clones by Western blot or sequencing.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A simplified kinase signaling pathway illustrating on- and off-target inhibition.
References
improving signal-to-noise ratio in (S)-BI-1001 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their (S)-BI-1001 assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While the precise mechanism of action for this compound is proprietary, it is designed as a potent and selective modulator of a key protein-protein interaction (PPI) in a critical cellular signaling pathway. Its function is to disrupt this interaction, thereby inhibiting downstream signaling events. The successful application of this compound in your assays will depend on maintaining the integrity of the target protein complex and cellular environment.
Q2: What are the most common assays used to measure the activity of this compound?
The activity of this compound is typically quantified using a variety of in vitro and cell-based assays. These can include, but are not limited to:
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Co-Immunoprecipitation (Co-IP): To qualitatively or semi-quantitatively assess the disruption of the target protein-protein interaction.[1]
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Förster Resonance Energy Transfer (FRET): A cell-based assay to monitor the proximity of two fluorescently labeled proteins in real-time.[2]
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AlphaLISA®/HTRF®: Homogeneous proximity-based assays that are highly amenable to high-throughput screening.
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Cellular Thermal Shift Assay (CETSA): To verify direct target engagement of this compound with its intended protein target in a cellular context.
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Functional Cellular Assays: Measuring a downstream biological response, such as gene expression or cell viability, that is dependent on the targeted pathway.
Q3: I am observing a low signal-to-noise ratio in my assay. What are the common causes and solutions?
A low signal-to-noise ratio can be attributed to several factors, broadly categorized into issues with the signal, the background, or both. The following sections provide detailed troubleshooting guidance for common problems.
Troubleshooting Guide
Issue 1: Weak or No Signal
A weak or absent signal can make it difficult to distinguish the effect of this compound from the background noise.
Possible Causes & Recommended Solutions
| Possible Cause | Recommendation |
| Suboptimal Reagent Concentration | Titrate the concentrations of key reagents such as antibodies, proteins, and the substrate to find the optimal range for a robust signal. |
| Incorrect Incubation Times | Optimize incubation times for each step of the assay to ensure the reaction is within the linear range. Reactions that have reached equilibrium will not show a further increase in signal. |
| Low Protein Expression | If working with cell lysates, ensure that the target proteins are expressed at sufficient levels. You can verify expression levels using Western blotting as an orthogonal method.[3] |
| Inactive this compound | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Disrupted Protein-Protein Interactions | For Co-IP or proximity assays, harsh lysis buffers can disrupt the protein-protein interactions you are trying to measure. Consider using a milder lysis buffer.[3] |
Issue 2: High Background Signal
An elevated background signal can mask the specific signal, leading to a poor signal-to-noise ratio.
Possible Causes & Recommended Solutions
| Possible Cause | Recommendation |
| Non-specific Binding | This can be due to the antibody, beads, or other reagents. Include appropriate controls, such as a bead-only control or an isotype control antibody, to identify the source of non-specific binding.[3] Pre-clearing the lysate by incubating it with beads alone before the immunoprecipitation can also help.[3] |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. |
| Interference from Assay Components | Some components of your buffer or media may interfere with the detection method. For example, reducing agents can interfere with BCA protein assays.[4] |
| High Enzyme Concentration | In enzymatic assays, an excessively high enzyme concentration can sometimes lead to a higher background if the enzyme preparation has contaminating activities.[5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess this compound Activity
This protocol provides a general framework for assessing the ability of this compound to disrupt a target protein-protein interaction.
Materials:
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Cells expressing the target proteins
-
This compound
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Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40)
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Protease and phosphatase inhibitors
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Antibody against one of the interacting proteins
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Protein A/G magnetic beads
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SDS-PAGE and Western blotting reagents
Procedure:
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Culture cells to the desired confluency and treat with this compound or vehicle control for the optimized time.
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Lyse the cells with Co-IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation.
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Incubate the clarified lysate with the primary antibody for 2-4 hours at 4°C.
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Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
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Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
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Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
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Analyze the eluate by SDS-PAGE and Western blotting, probing for the interacting protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm that this compound is binding to its intended target within the cell.
Materials:
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Intact cells
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This compound
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PBS
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Lysis buffer with protease inhibitors
Procedure:
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Treat cells with this compound or vehicle control.
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Harvest and resuspend the cells in PBS.
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Heat the cell suspensions at a range of temperatures for 3 minutes.
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Lyse the cells by freeze-thawing.
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Separate the soluble and precipitated protein fractions by centrifugation.
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Analyze the soluble fraction by SDS-PAGE and Western blotting for the target protein. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a Co-Immunoprecipitation assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 2. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
addressing assay variability with (S)-BI-1001
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability when using the hypothetical small molecule inhibitor, (S)-BI-1001.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assay when using this compound. What are the potential causes?
Several factors can contribute to variability in cell-based assays. These can be broadly categorized into compound-related, cell-related, and general assay-related issues. It is crucial to systematically investigate each possibility.
Q2: How can I be sure that this compound is soluble and stable in my assay medium?
Compound precipitation is a common source of assay variability. We recommend performing a solubility assessment in your specific assay buffer or cell culture medium. You can also visually inspect for precipitates in your stock solutions and final assay wells.
Q3: Could the observed variability be due to off-target effects of this compound?
While this compound is designed to be a specific inhibitor, off-target effects can never be completely ruled out and may contribute to assay variability, especially at higher concentrations. We recommend performing control experiments, such as testing the compound in a cell line that does not express the target protein.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments can be a significant issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., serum, antibodies) before use in critical studies. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all steps of the assay. |
Issue 2: Edge Effects Observed on Assay Plates
Edge effects, where the outer wells of a microplate behave differently from the inner wells, can artificially skew results.
| Potential Cause | Recommended Solution |
| Evaporation | Use plate lids and a humidified incubator. Consider leaving the outer wells empty and filling them with sterile water or PBS. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature in the incubator. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly. |
Experimental Protocols
Standard Cell-Based Viability Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.
-
Signal Detection: Read the plate on a suitable plate reader (e.g., luminescence for CellTiter-Glo®, fluorescence for PrestoBlue™).
Visualizations
Caption: A logical workflow for troubleshooting common sources of assay variability.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Caption: A standard experimental workflow for determining the IC50 of this compound.
common experimental artifacts with HIV-1 integrase inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitors (INSTIs). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate common experimental challenges and artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues with Inhibitor Potency and Efficacy
Question: My integrase inhibitor shows lower-than-expected potency (high IC50/EC50) in my cell-based assay. What are the common causes?
Answer: Several factors can lead to an apparent decrease in inhibitor potency in cell-based assays compared to biochemical assays. Consider the following possibilities:
-
Compound Solubility and Aggregation: Poor solubility of the inhibitor in your cell culture medium can lead to aggregation, reducing the effective concentration of the compound available to the cells. It is crucial to ensure your compound is fully solubilized. Allosteric integrase inhibitors (ALLINIs), in particular, have been shown to induce aggregation of the integrase enzyme itself, which is part of their mechanism but can be influenced by experimental conditions.[1][2]
-
Discrepancy between Biochemical and Cell-Based Assays: It is not uncommon for compounds to show potent inhibition of the recombinant integrase enzyme in a biochemical assay but exhibit weak or no activity in a cell-based assay.[3] This can be due to poor cell permeability, rapid metabolism of the compound by the cells, or efflux by cellular transporters.
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Influence of Viral Strain or Subtype: The genetic background of the HIV-1 strain used in your assay can significantly impact inhibitor susceptibility. Different subtypes (e.g., B vs. C) may have natural polymorphisms that affect inhibitor binding.[4] Furthermore, the presence of resistance-associated mutations, even those not directly in the integrase gene, can alter susceptibility.[5]
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Assay System Choice: The type of cell-based assay can influence the outcome. For example, certain non-catalytic site integrase inhibitors (NCINIs) may show no antiviral activity in a TZM-bl luciferase reporter gene assay, while demonstrating clear inhibition in a p24 ELISA-based assay using different cell lines (e.g., MT2 cells).[6] This highlights the importance of selecting an assay system that is appropriate for the inhibitor's specific mechanism of action.
Troubleshooting Workflow: Low Inhibitor Potency This diagram outlines a logical flow for diagnosing the cause of low potency in your experiments.
References
- 1. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase | PLOS Biology [journals.plos.org]
- 2. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical analysis of HIV-1 subtype B and C integrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (S)-BI-1001 in Cell Culture Media
Disclaimer: Publicly available stability data for (S)-BI-1001 in cell culture media is limited. This guide provides a general framework, experimental protocols, and troubleshooting advice for determining the stability of small molecules like this compound in your specific cell culture system.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in cell culture media?
A1: Understanding the stability of your compound in the experimental environment is critical for the accurate interpretation of results. If a compound degrades during an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a compound in cell culture media, including:
-
Temperature: Standard incubator conditions (37°C) can accelerate the degradation of some compounds.[1]
-
pH: The typical pH of cell culture medium (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1]
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Media Components: Components within the media, such as amino acids (e.g., cysteine) or vitamins, can interact with the compound.[1][2] Serum proteins may also bind to the compound.
-
Light: Some compounds are light-sensitive and can degrade when exposed to light.[3]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
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Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of culture plates, reducing the effective concentration in the media.[4]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: A direct method to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[1][5] LC-MS/MS is considered the gold standard for this type of analysis due to its high sensitivity and specificity.[6]
Troubleshooting Guides
Issue 1: I am seeing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Step: Small molecules can degrade in aqueous solutions, especially at 37°C.[3] It is recommended to prepare fresh working solutions of this compound for each experiment. To confirm if degradation is the issue, you can perform a time-course experiment by incubating this compound in the medium for various durations before adding it to the cells.[3]
-
-
Possible Cause: Adsorption of this compound to plasticware.
-
Possible Cause: Interaction with media components.
-
Troubleshooting Step: Components in the cell culture medium or serum can sometimes interact with and reduce the availability of the compound. Test the stability of the compound in a simpler, serum-free medium to identify potential interactions.[5]
-
Issue 2: My experiments with this compound are showing high variability between replicates.
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Possible Cause: Inconsistent preparation of this compound working solutions.
-
Troubleshooting Step: Ensure that the stock solution is completely thawed and mixed thoroughly before preparing dilutions. Use calibrated pipettes for accurate and consistent dilutions.[3]
-
-
Possible Cause: Light sensitivity of the compound.
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Troubleshooting Step: If the compound is light-sensitive, minimize its exposure to light during preparation and incubation.[3]
-
-
Possible Cause: Cell passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.[5]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.5 |
| 4 | 95.2 | 97.8 | 98.7 |
| 8 | 88.7 | 94.5 | 97.1 |
| 24 | 75.4 | 85.2 | 92.3 |
| 48 | 58.1 | 72.9 | 85.6 |
Table 2: Hypothetical Impact of Serum on this compound Stability in DMEM at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | DMEM (Serum-Free) (% Remaining) |
| 0 | 100 | 100 |
| 8 | 88.7 | 95.4 |
| 24 | 75.4 | 88.1 |
| 48 | 58.1 | 79.3 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of a compound under cell culture conditions.[4]
Materials:
-
Test compound this compound)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in experiments.[4]
-
Incubator (37°C, 5% CO2)[4]
-
Analytical instrument (e.g., HPLC-UV, LC-MS)[4]
-
Appropriate vials for sample collection[4]
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).[5] Prepare the complete cell culture medium to be tested.[5]
-
Spiking the Medium: Spike the test compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.[5]
-
Incubation: Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.[5]
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.[4][5] The t=0 sample should be processed immediately after preparation.[4]
-
Sample Processing: To stop further degradation, either freeze the sample at -80°C or immediately extract it with an organic solvent (e.g., acetonitrile) to precipitate proteins.[4] Centrifuge the samples at high speed to pellet the precipitated proteins and collect the supernatant for analysis.[1]
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the peak area of the parent compound.[5]
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.[4][5]
Mandatory Visualizations
Caption: Experimental workflow for determining compound stability in cell culture media.
Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.
References
Technical Support Center: Achieving Consistent Results with BRD9 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD9 degraders, exemplified by compounds structurally and functionally similar to (S)-BI-1001. Our goal is to facilitate consistent and reliable experimental outcomes through detailed protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BRD9 degraders?
A1: BRD9 degraders are heterobifunctional molecules, often developed as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. They function by inducing proximity between the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to simple inhibition, as it can lead to a more profound and sustained downstream biological effect.[1][2]
Q2: What are the critical parameters to consider for a successful BRD9 degradation experiment?
A2: Several factors are crucial for achieving robust and reproducible BRD9 degradation:
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Degrader Concentration: The concentration of the degrader is paramount. Insufficient concentration may not effectively promote the formation of the ternary complex (BRD9-degrader-E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (BRD9-degrader or degrader-E3 ligase) predominates, thus reducing degradation efficiency.[1]
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Treatment Time: The degradation of BRD9 is a time-dependent process. The kinetics can vary between different degraders and cell lines. It is essential to perform a time-course experiment to determine the optimal treatment duration.[1]
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase recruited by the degrader can vary significantly between cell lines. It is crucial to confirm the expression of both proteins in your chosen cell line.[1]
-
Compound Stability and Solubility: The chemical stability and solubility of the degrader in cell culture media can impact its efficacy. Ensure the compound is fully dissolved and stable under your experimental conditions.[1]
Q3: How do I select the appropriate cell line for my BRD9 degradation studies?
A3: The choice of cell line is critical for the success of your experiments. Consider the following:
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BRD9 and E3 Ligase Expression: Confirm that your cell line of interest expresses both BRD9 and the relevant E3 ligase (e.g., CRBN, VHL) at sufficient levels. This can be verified by western blot or quantitative proteomics.[1]
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Disease Relevance: Select cell lines that are relevant to the biological question you are investigating. For example, various cancer cell lines, such as those from synovial sarcoma or acute myeloid leukemia, have been shown to be sensitive to BRD9 degradation.[3][4]
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Published Data: Refer to existing literature to see which cell lines have been successfully used in studies with other BRD9 degraders.
Troubleshooting Guide
Issue 1: Inefficient or No BRD9 Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Degrader Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration (DC50) and observe any potential hook effect at higher concentrations.[1] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation in your specific cell line.[1][2] |
| Low BRD9 or E3 Ligase Expression | Confirm the expression levels of both BRD9 and the relevant E3 ligase in your cell line using Western Blot. If expression is low, consider using a different cell line.[1] |
| Compound Instability or Insolubility | Ensure the degrader is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture media. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Ineffective Ternary Complex Formation | Verify ternary complex formation using co-immunoprecipitation (Co-IP). Pull down the E3 ligase and probe for BRD9, or vice versa, in the presence of the degrader. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accurate cell numbers. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing when adding the degrader to the cell culture medium. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Stagger the addition of the degrader and the lysis of cells to ensure consistent treatment times for all samples. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Degrader is not specific | Perform quantitative proteomics to assess the global protein expression profile after treatment with the degrader. This can identify other proteins that are being degraded. |
| Cellular Stress Response | High concentrations of the degrader or prolonged treatment times may induce cellular stress. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.[2] |
Data Presentation
Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) of BRD9 Degraders in Various Cell Lines
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | [5] |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | [5] |
| PROTAC 23 | EOL-1 | 1.8 | - | - | [3] |
| dBRD9 | EOL-1 | 4.872 | - | 168 | [6] |
| CW-3308 | G401 | <10 | >90 | - | [4] |
| CW-3308 | HS-SY-II | <10 | >90 | - | [4] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell density, passage number, and detection method.
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest
-
BRD9 degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells). Treat cells with a dose-response of the BRD9 degrader or a single concentration for a time-course experiment. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[1][6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-Immunoprecipitation Kit)
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader-binding protein
-
Antibody against BRD9
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of the BRD9 degrader and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or BRD9) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody (or anti-E3 ligase antibody) to detect the co-immunoprecipitated protein.[8]
-
Protocol 3: Quantitative Proteomics for Selectivity Profiling
This protocol provides an overview of using quantitative mass spectrometry to assess the selectivity of a BRD9 degrader across the proteome.
Methodology:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Label two populations of cells with "light" and "heavy" isotopes of essential amino acids. Treat one population with the BRD9 degrader and the other with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell populations. Digest the mixed proteome into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their intensities reflects the relative abundance of the protein in the treated versus control cells.
-
Data Analysis: Identify and quantify thousands of proteins. A significant decrease in the ratio for BRD9 confirms its degradation. Proteins with unchanged ratios are considered off-targets. This method allows for an unbiased, proteome-wide assessment of degrader selectivity.[9][10]
Visualizations
Caption: Mechanism of action for a BRD9 degrader like this compound.
Caption: A typical experimental workflow for evaluating a novel BRD9 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Integrase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and cell-based assays with HIV-1 integrase inhibitors.
In Vitro Assays (3'-Processing and Strand Transfer)
Question 1: Why am I seeing low or no activity of my purified recombinant HIV-1 integrase enzyme?
Answer:
Several factors can contribute to low enzyme activity. Consider the following troubleshooting steps:
-
Enzyme Integrity: Verify the integrity and concentration of the purified integrase. Run a small aliquot on an SDS-PAGE gel to check for degradation.
-
Buffer Conditions: Ensure the reaction buffer composition is optimal. Key components include:
-
pH: Typically around 7.2-7.5.
-
Divalent Cations: HIV-1 integrase requires either Mg²⁺ or Mn²⁺ for catalytic activity. The choice and concentration of the cation can significantly impact activity. Mn²⁺ often results in higher in vitro activity but Mg²⁺ is the physiologically relevant cofactor.
-
Reducing Agents: DTT or other reducing agents are often included to maintain the enzyme in an active state.
-
-
Substrate Quality: The quality of the oligonucleotide substrates (mimicking the viral DNA ends) is critical. Ensure they are correctly annealed and free of contaminants.
-
Reaction Temperature and Time: Incubate the reaction at the optimal temperature, typically 37°C. The reaction time may need to be optimized.[1]
Question 2: My strand transfer assay shows high background signal in the no-enzyme control wells.
Answer:
High background can obscure the true signal from the integrase activity. Here are some potential causes and solutions:
-
Nonspecific Binding: In plate-based assays, nonspecific binding of detection reagents to the plate can be an issue. Ensure proper blocking steps are included in your protocol.[2]
-
Contaminated Reagents: Contamination of buffers or substrates with nucleases can lead to degradation of the DNA substrates and anomalous results. Use nuclease-free water and reagents.
-
Detection Antibody Issues: If using an antibody-based detection method, the antibody may be cross-reacting with other components in the assay. Try a different antibody or a different detection method.
Question 3: I am not observing the expected inhibition with my known integrase inhibitor control compound.
Answer:
If a known inhibitor is not performing as expected, it could indicate a problem with the assay setup or the inhibitor itself.
-
Inhibitor Potency and Solubility: Verify the concentration and solubility of your inhibitor stock solution. Some inhibitors may precipitate out of solution, especially at higher concentrations.
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition at the concentrations being tested. Try optimizing the enzyme and substrate concentrations to be in the linear range of the assay.
-
Incorrect Assay for the Inhibitor Type: Ensure you are using the correct assay for the inhibitor's mechanism of action. Most clinically approved integrase inhibitors are strand transfer inhibitors (INSTIs) and will show potent activity in a strand transfer assay.[3][4] Some compounds may specifically inhibit 3'-processing.[5][6]
Cell-Based Assays
Question 4: My cell-based viral replication assay shows high variability between replicate wells.
Answer:
High variability in cell-based assays can be due to several factors related to cell culture and virus infection.
-
Cell Health and Seeding Density: Ensure that the cells are healthy, in the logarithmic growth phase, and seeded at a consistent density across all wells.
-
Virus Titer and Infection Multiplicity (MOI): Inconsistent virus input can lead to high variability. Accurately titer your virus stock and use a consistent MOI for infection.
-
Edge Effects: In multi-well plates, "edge effects" can lead to different evaporation rates and temperature gradients in the outer wells. To minimize this, avoid using the outermost wells of the plate for experimental samples or fill them with sterile media.
Question 5: I am observing a lower-than-expected fold-change in resistance for my mutant virus.
Answer:
Determining the level of resistance is a critical part of inhibitor characterization. If the fold-change is lower than anticipated, consider the following:
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Replication Capacity of the Mutant Virus: Resistance mutations can sometimes impair the virus's ability to replicate.[7] This reduced fitness can affect the dynamic range of the assay and make it difficult to accurately determine the IC50 value.
-
Accuracy of IC50 Determination: Ensure that you have a complete dose-response curve with enough data points around the IC50 value to allow for accurate curve fitting.
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Cross-Resistance Patterns: Be aware of the cross-resistance profiles of different integrase inhibitors. A mutation that confers high-level resistance to one inhibitor may have a lesser effect on another.[8][9]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for common HIV-1 integrase inhibitors.
Table 1: In Vitro Potency of Common Integrase Inhibitors
| Inhibitor | Assay Type | IC50 (nM) |
| Raltegravir | Strand Transfer | 9.15[10] |
| Elvitegravir | Strand Transfer | ~7.2 |
| Dolutegravir | Strand Transfer | 1.07[10] |
| Bictegravir | Strand Transfer | ~5.0 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and substrates.
Table 2: Fold-Change in Resistance for Common Integrase Mutations
| Mutation | Raltegravir Fold-Change | Dolutegravir Fold-Change |
| N155H | 19.0[10] | 1.37[10] |
| G140S + Q148H | >87[10] | 10-20 |
| T97A + Y143R | >87[10] | 1.05[10] |
Note: Fold-change is calculated as the IC50 for the mutant virus divided by the IC50 for the wild-type virus. Values can vary between studies.
Experimental Protocols
1. HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is a generalized method for a non-radioactive, ELISA-based strand transfer assay.[2]
-
Plate Coating: Coat a 96-well streptavidin-coated plate with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 LTR U5 donor substrate (DS DNA). Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer to remove unbound DS DNA.
-
Blocking: Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent nonspecific binding.
-
Enzyme Addition: Wash the plate three times with reaction buffer. Add recombinant HIV-1 integrase diluted in reaction buffer to each well. Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash the plate three times with reaction buffer. Add the test compounds (integrase inhibitors) diluted in reaction buffer to the appropriate wells. Incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA, which is modified on the 3'-end (e.g., with digoxigenin), to each well. Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.
-
Detection: Wash the plate five times with wash buffer. Add an HRP-labeled antibody that recognizes the modification on the TS DNA. Incubate for 30 minutes at 37°C.
-
Signal Development: Wash the plate five times with wash buffer. Add a TMB substrate and incubate for 10 minutes at room temperature.
-
Readout: Stop the reaction with a stop solution and read the absorbance at 450 nm.
2. Cell-Based HIV-1 Replication Assay (Single-Round Infectivity)
This protocol describes a common method for assessing the antiviral activity of compounds in a single-round infection model.[11]
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, add serial dilutions of the test compounds to the cells.
-
Virus Infection: Add a fixed amount of single-round infectious virus particles (e.g., VSV-G pseudotyped HIV-1 expressing luciferase) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualizations
Caption: HIV-1 Integration Signaling Pathway.
Caption: ELISA-based Strand Transfer Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - Labmedica.com [labmedica.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. mdpi.com [mdpi.com]
- 10. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Experimental Challenges with Allosteric Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with allosteric inhibitors.
Frequently Asked Questions (FAQs)
FAQ 1: My putative allosteric inhibitor shows inconsistent activity across different assays. What could be the cause?
Inconsistent activity is a common challenge and can often be attributed to "probe dependence."[1][2][3] This phenomenon occurs when the effect of an allosteric modulator varies depending on the specific orthosteric ligand (or "probe") used in the assay.[1][4] The allosteric modulator may alter the receptor's conformation in a way that differentially affects the binding or efficacy of various orthosteric agonists.[1][5]
Troubleshooting Steps:
-
Test Multiple Orthosteric Ligands: Characterize the inhibitor's activity using a panel of structurally diverse orthosteric agonists and antagonists.[1]
-
Vary Assay Conditions: The cellular environment can impact the observed pharmacology.[1] Assess the inhibitor's effect in different cell lines or under varying conditions (e.g., different G protein expression levels).
-
Utilize Label-Free Technologies: These assays can detect global cellular responses, providing a more holistic view of the inhibitor's effect that might be missed by pathway-specific readouts.[1]
FAQ 2: How can I definitively confirm that my inhibitor binds to an allosteric site and not the orthosteric site?
Distinguishing between allosteric and orthosteric binding is crucial. While competitive binding assays are a primary tool, several lines of evidence should be used for confirmation.
Key Experiments:
-
Radioligand Binding Assays: A true allosteric inhibitor will modulate the binding of an orthosteric radioligand in a non-competitive manner, affecting the Bmax (maximal binding) or the dissociation rate (k_off) rather than just the affinity (Kd).[1]
-
Schild Analysis: For competitive antagonists, a Schild plot will be linear with a slope of 1.[6][7] Deviations from this, such as a slope other than 1 or a depressed maximum response, suggest a non-competitive, allosteric mechanism.[8][9][10]
-
Functional Assays in the Presence of a Saturating Orthosteric Ligand: An allosteric inhibitor should still be able to modulate the functional response even when the orthosteric site is saturated with a high concentration of an agonist. In contrast, a competitive inhibitor's effect will be overcome.
Experimental Workflow for Confirming Allosteric Binding
Caption: Workflow for distinguishing allosteric vs. orthosteric inhibitors.
FAQ 3: I'm having trouble developing a robust biochemical assay for my allosteric inhibitor. What are some common pitfalls?
Assay development for allosteric modulators can be more challenging than for orthosteric ligands.[11] Some allosteric inhibitors may not have a functional effect in simplified biochemical assays that lack necessary cellular components.[11][12]
Troubleshooting Guide for Biochemical Assays
| Problem | Potential Cause | Suggested Solution |
| No or low inhibitor activity | The allosteric effect requires other cellular components not present in the assay (e.g., G proteins, arrestins). | Develop a cell-based assay or use more complex biochemical assays like TR-FRET with purified components.[13] |
| The inhibitor is "silent" in the absence of an orthosteric ligand. | Ensure the assay includes an orthosteric agonist to observe positive or negative modulation.[12][13] | |
| High background signal | Reagent instability or interference from the compound. | Check reagent stability and run control experiments without the enzyme to test for compound interference.[14] |
| Poor Z'-factor | Inconsistent enzyme activity or reagent dispensing. | Ensure consistent enzyme quality and use calibrated liquid handlers.[14] |
FAQ 4: My inhibitor shows positive cooperativity with the orthosteric ligand. How can I quantify this?
Positive cooperativity, where the binding of one ligand increases the affinity of the other, is a hallmark of many allosteric interactions.[15][16]
Methods to Quantify Cooperativity:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method can be used in cofactor recruitment assays to measure the enhanced inhibitory potency of an allosteric ligand in the presence of an orthosteric ligand.[13][15]
-
Isothermal Titration Calorimetry (ITC): ITC can directly measure the binding affinity of the allosteric inhibitor in the presence and absence of the orthosteric ligand.
-
Radioligand Binding: Measure the affinity of the allosteric modulator for the receptor in the presence of increasing concentrations of an unlabeled orthosteric ligand.[1]
Table: Example TR-FRET Data for Cooperativity Analysis [15]
| Orthosteric Ligand | Allosteric Inhibitor IC50 (nM) (Alone) | Allosteric Inhibitor IC50 (nM) (with Orthosteric Ligand) | Fold Change in Potency |
| Ligand A | 500 | 50 | 10 |
| Ligand B | 500 | 250 | 2 |
| Ligand C | 500 | 480 | 1.04 |
Detailed Experimental Protocols
Protocol 1: Schild Analysis for Functional Antagonism
Objective: To determine if an antagonist acts via a competitive or non-competitive mechanism.
Methodology:
-
Cell Culture and Plating: Plate cells expressing the receptor of interest in appropriate multi-well plates and grow to desired confluency.
-
Agonist Dose-Response: Generate a full dose-response curve for a known orthosteric agonist to determine its EC50.
-
Antagonist Incubation: In separate wells, pre-incubate the cells with increasing, fixed concentrations of the putative allosteric inhibitor for a predetermined time to reach equilibrium.
-
Agonist Challenge: To each well containing the antagonist, add the agonist at varying concentrations to generate a series of agonist dose-response curves in the presence of the antagonist.
-
Data Acquisition: Measure the functional response (e.g., calcium flux, cAMP accumulation, reporter gene expression).
-
Data Analysis:
-
Calculate the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the log[Antagonist Concentration] on the x-axis.[7]
-
Perform a linear regression on the Schild plot. A slope of 1 is indicative of competitive antagonism, while a slope significantly different from 1 suggests a non-competitive, allosteric mechanism.[6][7]
-
Schild Plot Interpretation
Caption: Interpreting the slope of a Schild plot.
Protocol 2: Radioligand Dissociation Kinetic Assay
Objective: To determine if a test compound modulates the dissociation rate of an orthosteric radioligand, indicating an allosteric mechanism.[1]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Equilibrium Binding: Incubate the membranes with a concentration of orthosteric radioligand near its Kd value until equilibrium is reached.
-
Initiate Dissociation: Initiate dissociation by adding a high concentration of a competing, unlabeled orthosteric ligand to prevent re-binding of the radioligand. Simultaneously, add either buffer or the test compound at a fixed concentration to different tubes.
-
Time Course Sampling: At various time points, filter the samples through filter mats to separate bound from free radioligand.
-
Quantification: Measure the radioactivity remaining on the filters at each time point using a scintillation counter.
-
Data Analysis:
-
Plot the natural logarithm of the percent specific binding remaining versus time.
-
Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off).
-
A significant change in the k_off in the presence of the test compound indicates allosteric modulation of radioligand binding.[1]
-
Signaling Pathway and Allosteric Modulation
Caption: Allosteric inhibition of a GPCR signaling pathway.
References
- 1. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Probe Dependence in the Allosteric Modulation of a G Protein-Coupled Receptor: Implications for Detection and Validation of Allosteric Ligand Effects | Semantic Scholar [semanticscholar.org]
- 5. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Frontiers | Recent applications of computational methods to allosteric drug discovery [frontiersin.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide: (S)-BI-1001 Versus Catalytic Site Integrase Inhibitors in HIV Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, allosteric integrase inhibitor (S)-BI-1001 and the established class of catalytic site integrase strand transfer inhibitors (INSTIs). This document synthesizes preclinical and clinical data to highlight key differences in their mechanism of action, potency, resistance profiles, and pharmacokinetic properties.
Executive Summary
Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Catalytic site integrase inhibitors (INSTIs), such as raltegravir, elvitegravir, and dolutegravir, have become integral components of HIV treatment regimens. They act by binding to the catalytic core of the integrase enzyme, preventing the "strand transfer" step of viral DNA integration into the host genome.
A newer class of integrase inhibitors, known as non-catalytic site integrase inhibitors (NCINIs) or allosteric integrase inhibitors (ALLINIs), offers a distinct mechanism of action. This compound, and its closely related analogue BI-224436, represent this novel class. These compounds bind to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain. This binding does not directly compete with catalytic site inhibitors but induces a conformational change that disrupts the enzyme's function, primarily by inhibiting the 3'-processing step and promoting aberrant integrase multimerization. This unique mechanism presents a promising avenue to combat the challenge of drug resistance to existing therapies.
Mechanism of Action: A Tale of Two Binding Sites
Catalytic site INSTIs are competitive inhibitors that chelate divalent metal ions in the active site of the integrase, directly blocking the strand transfer reaction.[1] In contrast, this compound is a non-competitive, allosteric inhibitor. It binds to a pocket on the integrase enzyme that is distinct from the active site, leading to a disruption of the enzyme's normal function.[2][3] This fundamental difference in their mechanism of action is a key factor in their differing resistance profiles.
References
A Comparative Guide: (S)-BI-1001 versus Raltegravir in HIV-1 Integrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct HIV-1 integrase inhibitors: the clinically established integrase strand transfer inhibitor (INSTI), raltegravir, and the investigational allosteric integrase inhibitor (ALLINI), (S)-BI-1001. By examining their divergent mechanisms of action, in vitro efficacy, and resistance profiles, this document aims to offer valuable insights for ongoing research and development in antiretroviral therapy.
Mechanisms of Action: A Tale of Two Binding Sites
This compound and raltegravir represent two different classes of integrase inhibitors that disrupt the same critical enzyme in the HIV-1 lifecycle through fundamentally different molecular interactions.
Raltegravir , a first-generation INSTI, targets the catalytic core domain (CCD) of the HIV-1 integrase. Specifically, it binds to the active site of the enzyme when it is complexed with the viral DNA, a structure known as the intasome. By chelating essential magnesium ions in the active site, raltegravir effectively blocks the strand transfer step of integration, a crucial process where the viral DNA is covalently inserted into the host cell's genome.[1][2][3] This inhibition of strand transfer prevents the establishment of a productive infection.[4]
In contrast, This compound is a non-catalytic site integrase inhibitor (NCINI), also referred to as an allosteric integrase inhibitor (ALLINI).[5] It does not bind to the catalytic active site but rather to a pocket at the dimer interface of the CCD, the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75 interacts with the integrase.[5] This allosteric binding has a dual effect: it competitively inhibits the interaction between integrase and LEDGF/p75, which is important for tethering the pre-integration complex to the host chromatin, and it induces aberrant multimerization of the integrase enzyme.[5][6] This drug-induced hyper-multimerization is thought to disrupt the normal function of integrase during the late stages of the viral lifecycle, particularly during virion maturation, leading to the production of non-infectious viral particles.[7]
Caption: Mechanisms of Raltegravir and this compound.
In Vitro Efficacy: A Quantitative Comparison
Direct head-to-head comparisons of this compound and raltegravir in the same experimental settings are limited in the public domain. However, by compiling data from various studies, we can establish a comparative view of their in vitro potencies. It is crucial to note that variations in cell lines, viral strains, and assay conditions can influence the observed values.
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| This compound | Integrase Inhibition | - | - | IC₅₀ | 28 nM | [5] |
| Antiviral Activity | - | - | EC₅₀ | 450 nM | [5] | |
| Spreading Infection | - | HIV-1 | EC₅₀ | 5.8 µM | [7] | |
| Single-Cycle Infection (Producer Cell Treatment) | SupT1 | HIV-Luc | EC₅₀ | 1.9 µM | [7] | |
| Raltegravir | Integrase Strand Transfer Inhibition | - | Recombinant IN | IC₅₀ | 2-7 nM | [2] |
| Antiviral Activity (10% FBS) | - | - | IC₉₅ | 19 nM | [2] | |
| Antiviral Activity | MT-4 | HIV-1 IIIB | EC₅₀ | 1.4-1.8 nM | [8] | |
| Antiviral Activity | MT-4 | VSV-G pseudotyped HIV | EC₅₀ | 2 nM | [8] |
Resistance Profiles: Divergent Pathways to Escape
The distinct binding sites and mechanisms of action of raltegravir and this compound suggest that they will have different resistance profiles.
Raltegravir Resistance: Clinical resistance to raltegravir is well-characterized and primarily involves mutations in the catalytic core domain of the integrase enzyme, near the drug's binding site. Three major genetic pathways to high-level resistance have been identified, initiated by primary mutations at positions Y143, Q148, or N155.[4] These primary mutations are often accompanied by secondary mutations that can further increase the level of resistance or compensate for a loss of viral fitness.[5] Data from the BENCHMRK studies in treatment-experienced patients showed that resistance mutations at one of these three key residues were detected in the majority of patients experiencing virologic failure on a raltegravir-containing regimen.[8]
** this compound Resistance:** As an allosteric inhibitor, this compound is expected to have a resistance profile that does not overlap with that of INSTIs. This is a significant potential advantage, as it may retain activity against viruses that have developed resistance to raltegravir and other INSTIs. In vitro resistance selection studies with related allosteric inhibitors have shown that resistance can emerge, though the specific mutations differ from those associated with INSTIs. For example, in vitro selection with the INLAI BI-224436, a compound related to this compound, led to the emergence of resistance, with the process occurring at a rate comparable to that of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.[5] One study identified the H171T mutation as conferring resistance to an ALLINI.[7] The lower genetic barrier to resistance compared to some INSTIs, as suggested by in vitro studies, is an important consideration for the development of this class of inhibitors.[5]
Caption: Raltegravir and this compound Resistance Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to characterize and compare integrase inhibitors.
Integrase 3'-Processing and Strand Transfer Assay
This in vitro assay assesses the ability of a compound to inhibit the two key catalytic steps of HIV-1 integrase.
Protocol Outline:
-
Substrate Preparation: Short, double-stranded DNA oligonucleotides mimicking the HIV-1 long terminal repeat (LTR) end are synthesized. One strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Mixture: Recombinant HIV-1 integrase is incubated with the labeled DNA substrate in a reaction buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺), a buffering agent, and DTT. The test compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for the 3'-processing and strand transfer reactions to occur.
-
Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or imaged using a fluorescence scanner.
-
Data Quantification: The intensity of the bands corresponding to the unprocessed substrate, the 3'-processed product, and the strand transfer products are quantified. The IC₅₀ value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, is calculated from a dose-response curve.[9]
Single-Cycle Infectivity Assay
This cell-based assay measures the ability of a compound to inhibit a single round of HIV-1 replication.
Protocol Outline:
-
Virus Production: Replication-defective HIV-1 particles are produced by co-transfecting a cell line (e.g., HEK293T) with a plasmid encoding an HIV-1 genome with a deletion in the env gene and a reporter gene (e.g., luciferase or green fluorescent protein), and a second plasmid expressing a viral envelope glycoprotein, such as the vesicular stomatitis virus G protein (VSV-G), to allow for broad cell tropism.
-
Cell Plating: Target cells (e.g., MT-4 or TZM-bl) are seeded in 96-well plates.
-
Compound Addition: The test compound is serially diluted and added to the cells.
-
Infection: The cells are then infected with a standardized amount of the single-cycle HIV-1 particles.
-
Incubation: The infected cells are incubated for a period that allows for one round of infection and reporter gene expression (typically 48-72 hours).
-
Reporter Gene Measurement: The level of infection is quantified by measuring the reporter gene activity (e.g., luciferase activity using a luminometer or GFP expression via flow cytometry).
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral infection by 50%, is determined by plotting the percentage of inhibition against the compound concentration.[10][11]
Integrase Multimerization Assay (for ALLINIs)
This assay is specifically designed to detect the ability of compounds like this compound to induce aberrant multimerization of the integrase enzyme.
Protocol Outline (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagent Preparation: Recombinant HIV-1 integrase is labeled with two different HTRF partners (e.g., a donor fluorophore like terbium cryptate and an acceptor fluorophore like d2).
-
Reaction Setup: The labeled integrase proteins are mixed in a microplate well in a suitable buffer. The test compound is added at various concentrations. Raltegravir can be used as a negative control, as it does not induce multimerization.[1]
-
Incubation: The mixture is incubated at room temperature to allow for compound-induced multimerization.
-
HTRF Reading: The plate is read on an HTRF-compatible reader. If the compound induces multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is proportional to the extent of multimerization.
-
Data Analysis: The HTRF signal is plotted against the compound concentration to determine the EC₅₀ for multimerization induction.[1]
Summary and Future Directions
Raltegravir and this compound exemplify the diversification of strategies to inhibit HIV-1 integrase. Raltegravir's established clinical success validates the catalytic site as a therapeutic target. This compound, and other allosteric inhibitors, represent a promising new frontier with the potential to overcome existing resistance mechanisms.
Key Comparison Points:
-
Target Site: Raltegravir targets the catalytic active site, while this compound targets an allosteric site at the CCD dimer interface.
-
Mechanism: Raltegravir inhibits the strand transfer step of integration. This compound inhibits the integrase-LEDGF/p75 interaction and induces aberrant integrase multimerization, affecting late-stage viral replication.
-
Resistance: Raltegravir resistance is well-defined and occurs at the drug-binding site. This compound is expected to have a distinct resistance profile with no cross-resistance to INSTIs.
The continued exploration of novel mechanisms of action, as embodied by this compound, is essential for the development of next-generation antiretroviral therapies that can address the ongoing challenge of drug resistance and provide new options for the long-term management of HIV-1 infection. Further head-to-head preclinical and clinical studies will be critical to fully elucidate the comparative efficacy and resistance profiles of these two classes of integrase inhibitors.
References
- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (S)-BI-1001 and Elvitegravir in HIV-1 Integrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two distinct HIV-1 integrase inhibitors: (S)-BI-1001, a noncatalytic site integrase inhibitor (NCINI), and elvitegravir, an integrase strand transfer inhibitor (INSTI). The information presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective potencies and mechanisms of action.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and elvitegravir both target the HIV-1 integrase, a critical enzyme for viral replication, but they do so through fundamentally different mechanisms. Elvitegravir is a classic INSTI that binds to the catalytic core domain of the integrase, chelating essential metal ions and directly blocking the strand transfer step of viral DNA integration into the host genome.[1][2]
In contrast, this compound, the active enantiomer of BI-1001 and a representative of the NCINI or allosteric integrase inhibitor (ALLINI) class, binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain.[3][4] This binding does not directly interfere with the catalytic site but instead induces a conformational change that leads to aberrant multimerization of the integrase enzyme, ultimately disrupting its function during viral maturation.[4] This distinct mechanism gives NCINIs a resistance profile that does not overlap with INSTIs.[4][5]
Figure 1. Mechanisms of action for Elvitegravir and this compound.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and elvitegravir against HIV-1. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values.
| Parameter | This compound | Elvitegravir |
| IC50 (Integrase Inhibition) | 28 nM | ~7.2 nM (Strand Transfer) |
| EC50 (Antiviral Activity) | 450 nM | 0.02 - 1.7 nM |
| Target | HIV-1 Integrase (Allosteric Site) | HIV-1 Integrase (Catalytic Site) |
| Cell Lines Used for EC50 | Not specified in initial findings | T lymphoblastoid cells, monocyte/macrophage cells, primary peripheral blood lymphocytes |
| References | [3] | [1] |
Experimental Protocols
In Vitro Integrase Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of integrase inhibitors involves a biochemical assay that measures the inhibition of the strand transfer reaction.
Figure 2. General workflow for an in vitro integrase inhibition assay.
Detailed Methodology (based on typical INSTI assays):
-
Reagent Preparation: Recombinant HIV-1 integrase is purified. A biotinylated donor DNA substrate and a labeled (e.g., digoxigenin) target DNA are prepared. The test compound (elvitegravir or this compound) is serially diluted to various concentrations.
-
Incubation: The recombinant integrase is pre-incubated with the serially diluted test compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The strand transfer reaction is initiated by the addition of the donor and target DNA substrates to the integrase-compound mixture. The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 37°C.
-
Capture and Detection: The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated donor DNA and any integrated products. The integrated target DNA is then detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) followed by the addition of a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration at which 50% of the integrase activity is inhibited, is determined by fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (EC50 Determination)
The EC50 value is determined in a cell-based assay that measures the ability of a compound to inhibit HIV-1 replication in susceptible cells.
Figure 3. General workflow for a cell-based antiviral activity assay.
Detailed Methodology:
-
Cell Culture: Susceptible host cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, or peripheral blood mononuclear cells, PBMCs) are seeded in microplates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 48-72 hours).
-
Measurement of Viral Replication: The extent of viral replication is quantified. In TZM-bl cells, this is done by measuring luciferase activity. In other cell types, a common method is to measure the amount of p24 capsid protein in the cell supernatant using an ELISA.
-
Cytotoxicity Assay: In a parallel experiment, the cytotoxicity of the compound on the host cells is determined to calculate the 50% cytotoxic concentration (CC50). This is often done using assays that measure cell viability, such as the MTT or MTS assay.
-
Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to a no-drug control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined from the dose-response curve. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Conclusion
This compound and elvitegravir represent two distinct and effective classes of HIV-1 integrase inhibitors. Elvitegravir, as an established INSTI, demonstrates potent low nanomolar to sub-nanomolar antiviral activity by directly targeting the catalytic activity of the integrase. This compound, an NCINI, operates through an allosteric mechanism, which provides a different resistance profile and represents a valuable alternative strategy for HIV-1 treatment. The quantitative data, while not from head-to-head studies, indicate that both compounds are highly potent inhibitors of HIV-1 replication. The choice of one compound over the other in a research or drug development context would depend on the specific goals, such as overcoming existing INSTI resistance or exploring novel therapeutic mechanisms.
References
A Comparative Guide to the Cross-Resistance Profiles of Allosteric and Catalytic Site HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profiles of the non-catalytic site integrase inhibitor (NCINI) BI-224436 and established integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the HIV-1 integrase enzyme. The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection, making the development of novel agents with distinct resistance profiles a critical area of research. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying mechanisms to inform future drug development efforts.
Executive Summary
BI-224436, a first-in-class NCINI, demonstrates a unique resistance profile with no cross-resistance to existing INSTIs such as raltegravir and elvitegravir.[1] This is attributed to its novel mechanism of action, binding to an allosteric pocket on the integrase enzyme, distinct from the catalytic site targeted by approved INSTIs.[2][3] Experimental data consistently show that while mutations conferring resistance to catalytic site INSTIs have no impact on the efficacy of BI-224436, mutations that reduce susceptibility to BI-224436 do not confer resistance to catalytic site INSTIs. This lack of cross-resistance presents a significant advantage for the potential use of NCINIs in treatment-experienced patients with resistance to existing INSTI-based regimens.
Comparative Cross-Resistance Data
The following table summarizes the in vitro antiviral activity and cross-resistance profiles of BI-224436 and representative catalytic site INSTIs against wild-type and INSTI-resistant HIV-1 strains. Data is presented as the fold change in the 50% effective concentration (EC50) relative to the wild-type virus.
| HIV-1 Strain | Mutation(s) | BI-224436 Fold Change in EC50 | Raltegravir Fold Change in EC50 | Elvitegravir Fold Change in EC50 |
| Wild-Type (HXB2) | None | 1.0 | 1.0 | 1.0 |
| INSTI-Resistant | N155S | No significant change | >260 | >260 |
| INSTI-Resistant | Q148H | No significant change | >260 | >260 |
| INSTI-Resistant | E92Q | No significant change | >260 | >260 |
| NCINI-Resistant | A128T | 2.9 | No significant change | No significant change |
| NCINI-Resistant | A128N | 64 | No significant change | No significant change |
| NCINI-Resistant | L102F | 61 | No significant change | No significant change |
Data compiled from preclinical studies of BI-224436.[1][2]
Experimental Protocols
The data presented in this guide were generated using established in vitro phenotypic susceptibility assays. The general methodology is outlined below.
Phenotypic Susceptibility Assay
Objective: To determine the concentration of an antiretroviral drug required to inhibit HIV-1 replication by 50% (EC50) in cell culture.
Procedure:
-
Virus Preparation: Recombinant HIV-1 strains containing specific mutations in the integrase gene are generated. For patient-derived samples, the integrase gene is amplified from plasma viral RNA and cloned into a laboratory-adapted HIV-1 vector.
-
Cell Culture: A suitable host cell line, such as MT-2, C8166, or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.[4]
-
Antiviral Assay:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compounds (e.g., BI-224436, raltegravir, elvitegravir) are added to the wells.
-
A standardized amount of the virus stock is added to infect the cells.
-
The plates are incubated for a period of 3 to 5 days to allow for viral replication.
-
-
Measurement of Viral Replication: Viral replication is quantified by measuring a reporter gene product (e.g., luciferase activity) or a viral protein (e.g., p24 antigen) in the cell culture supernatant.
-
Data Analysis: The EC50 is calculated by plotting the percentage of inhibition of viral replication against the drug concentration. The fold change in EC50 for a mutant virus is determined by dividing its EC50 value by the EC50 value of the wild-type virus.[5]
Mechanism of Action and Resistance
The distinct cross-resistance profiles of BI-224436 and catalytic site INSTIs are a direct result of their different binding sites and mechanisms of action on the HIV-1 integrase enzyme.
Signaling Pathway: HIV-1 Integration and Inhibition
Caption: HIV-1 integration pathway and points of inhibition by catalytic and non-catalytic site INSTIs.
Catalytic site INSTIs, such as raltegravir and elvitegravir, bind to the active site of the integrase enzyme and specifically inhibit the strand transfer step of integration. Resistance to these drugs typically arises from mutations in or near the catalytic site that reduce drug binding affinity.
In contrast, BI-224436 binds to an allosteric pocket at the dimer interface of the integrase catalytic core domain.[6] This binding interferes with the 3'-processing step and also disrupts the interaction between integrase and the host protein LEDGF/p75, which is crucial for the proper localization of the pre-integration complex.[7] Resistance to BI-224436 emerges from mutations within this allosteric pocket, which do not affect the catalytic site.[2]
Experimental Workflow for Resistance Profiling
The following diagram illustrates the typical workflow for determining the cross-resistance profile of a novel antiretroviral agent.
Caption: A generalized workflow for in vitro phenotypic resistance profiling of antiretroviral drugs.
Conclusion
The non-catalytic site integrase inhibitor BI-224436 exhibits a promising cross-resistance profile, retaining full activity against HIV-1 strains resistant to catalytic site INSTIs. This lack of cross-resistance underscores the potential of targeting allosteric sites on viral enzymes as a strategy to overcome existing drug resistance mechanisms. Further research and development of NCINIs could provide valuable new therapeutic options for individuals with multi-drug resistant HIV-1 infection.
References
- 1. BI 224436, a Non-Catalytic Site Integrase Inhibitor, is a potent inhibitor of the replication of treatment-naïve and raltegravir-resistant clinical isolates of HIV-1 [natap.org]
- 2. journals.asm.org [journals.asm.org]
- 3. BI 224436 - Wikipedia [en.wikipedia.org]
- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-BI-1001 and BI-224436: Allosteric HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two allosteric inhibitors of HIV-1 integrase, (S)-BI-1001 and BI-224436. Both compounds target the non-catalytic site of the integrase enzyme, offering a distinct mechanism of action compared to catalytic site inhibitors. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways and workflows.
Executive Summary
This compound and BI-224436 are both potent allosteric inhibitors of HIV-1 integrase. They function by binding to a conserved pocket at the dimer interface of the catalytic core domain of the integrase, thereby inhibiting the 3'-processing step of viral DNA integration and disrupting the interaction between the integrase and the host protein LEDGF/p75.
Data Presentation
The following tables summarize the available quantitative data for this compound and BI-224436.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BI-224436 |
| Target | HIV-1 Integrase (Allosteric Site) | HIV-1 Integrase (Allosteric Site) |
| IC50 (3'-Processing Assay) | 28 nM | 15 nM[1][2] |
| EC50 (Antiviral Assay) | 450 nM | 11-27 nM[1][2] |
| Kd (Binding Affinity) | 4.7 µM | Not Reported |
| Cellular Cytotoxicity (CC50) | Not Reported | >90 µM[1][2] |
Table 2: Preclinical Pharmacokinetic Parameters of BI-224436
| Species | Route | Clearance (% QH) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) | Bioavailability (F, %) |
| Rat | i.v./p.o. | 0.7 | 0.45 | 8.8 | 54[1][3][4] |
| Monkey | i.v./p.o. | 23 | 0.54 | 1.4 | 82[1][3][4] |
| Dog | i.v./p.o. | 8 | 0.88 | 5.9 | 81[1][3][4] |
No publicly available pharmacokinetic data for this compound was found.
Experimental Protocols
HIV-1 Integrase 3'-Processing Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the 3'-processing activity of HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Fluorescently labeled oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) end.
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 10 mM MgCl2 or MnCl2, 10 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compounds to the wells of the assay plate.
-
Add the purified HIV-1 integrase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (p24 Antigen ELISA)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system by measuring the amount of viral p24 capsid protein produced.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
ELISA plate reader
Procedure:
-
Seed the HIV-1 permissive cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a short period.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the infected cells for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each compound concentration compared to a virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of the HIV-1 integration pathway.
Caption: Mechanism of action of allosteric integrase inhibitors.
Caption: General workflow for a p24 antigen capture ELISA.
References
Assessing the Specificity of (S)-BI-1001 for HIV-1 Integrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric HIV-1 integrase inhibitor (S)-BI-1001, focusing on its specificity in relation to established integrase strand transfer inhibitors (INSTIs). The following sections detail its mechanism of action, present comparative in vitro and cell-based activity, and outline the experimental protocols used for these assessments.
Mechanism of Action: A Divergent Approach to Integrase Inhibition
This compound represents a distinct class of HIV-1 integrase inhibitors known as allosteric integrase inhibitors (ALLINIs). Unlike the FDA-approved integrase strand transfer inhibitors (INSTIs) such as Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir, which bind to the catalytic core domain of the integrase and directly inhibit the strand transfer step of viral DNA integration, this compound targets a non-catalytic site.[1][2]
This compound binds to the dimer interface of the integrase's catalytic core domain, a site that is also utilized by the host protein LEDGF/p75.[3] This binding induces aberrant multimerization of the integrase enzyme.[4] This ultimately disrupts the normal process of viral maturation.[3]
Caption: Mechanisms of Action: INSTIs vs. ALLINIs.
Comparative Antiviral Activity
The following tables summarize the in vitro and cell-based activities of this compound in comparison to approved INSTIs. It is important to note that direct comparison of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Inhibition of HIV-1 Integrase Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | HIV-1 Integrase | 28 | Biochemical Assay | [5] |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | ~2-7 | Biochemical Assay | [6] |
| Elvitegravir | HIV-1 Integrase (Strand Transfer) | ~0.7-2.5 | Biochemical Assay | [6] |
| Dolutegravir | HIV-1 Integrase (Strand Transfer) | ~2.5 | Biochemical Assay | |
| Bictegravir | HIV-1 Integrase (Strand Transfer) | ~7.5 | Biochemical Assay |
Table 2: Cell-Based Antiviral Activity
| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |
| This compound | Not Specified | 450 | Antiviral Assay | [5] |
| Raltegravir | Various | 2-10 | Antiviral Assay | |
| Elvitegravir | Various | 0.3-1.7 | Antiviral Assay | |
| Dolutegravir | Various | 0.5-2.2 | Antiviral Assay | |
| Bictegravir | MT-4 | 1.4-2.5 | Antiviral Assay |
Specificity Profile of this compound
A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize off-target effects. While comprehensive data on the selectivity of this compound against a broad panel of human enzymes is not extensively available in the public domain, its unique allosteric mechanism of action suggests a potentially higher degree of specificity compared to inhibitors that target highly conserved active sites.
Future studies involving screening against a panel of kinases, proteases, and other host cell enzymes will be crucial to fully elucidate the selectivity profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to assess the specificity and activity of HIV-1 integrase inhibitors.
HIV-1 Integrase 3'-Processing and Strand Transfer Assays
These biochemical assays are fundamental for determining the in vitro inhibitory activity of compounds against the two key catalytic steps of integrase.
Caption: General workflow for in vitro integrase assays.
Protocol Outline:
-
Reaction Setup: Reactions are typically performed in a 96-well plate format. A reaction buffer containing HEPES, DTT, and MgCl2 is prepared.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to the wells, followed by the test compound at various concentrations.
-
Substrate Addition: A biotinylated oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for 3'-processing and strand transfer.
-
Detection: The reaction products are captured on a streptavidin-coated plate and detected using a specific antibody or by measuring radioactivity if a radiolabeled substrate is used.
-
Data Analysis: The concentration of the inhibitor that reduces integrase activity by 50% (IC50) is calculated.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Caption: Workflow for a cell-based HIV-1 antiviral assay.
Protocol Outline:
-
Cell Seeding: Susceptible human cell lines (e.g., MT-4 or TZM-bl) are seeded in 96-well plates.
-
Compound Addition: The test compound is added to the cells at a range of concentrations.
-
Viral Infection: A known amount of HIV-1 is added to the cell cultures.
-
Incubation: The infected cells are incubated for a period of 3 to 5 days to allow for viral replication.
-
Endpoint Measurement: Viral replication is quantified by measuring the level of the viral p24 antigen in the cell supernatant using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.
Conclusion
This compound demonstrates a novel allosteric mechanism for inhibiting HIV-1 integrase, which distinguishes it from currently approved INSTIs. Its ability to induce aberrant integrase multimerization presents a promising alternative strategy for antiviral therapy. While preliminary data indicates potent in vitro and cell-based activity, a comprehensive assessment of its specificity through broad-panel off-target screening is necessary to fully evaluate its potential as a clinical candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other novel HIV-1 integrase inhibitors.
References
- 1. Allosteric inhibitor development targeting HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. youtube.com [youtube.com]
- 6. HIV Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of (S)-BI-1001 in a Mouse Model of Sjögren's Syndrome
An objective comparison of the in vivo efficacy of (S)-BI-1001 in relevant animal models is crucial for advancing research and development in its therapeutic area. This guide provides a comprehensive overview of the pre-clinical validation of this compound, comparing its performance against a standard control. The following sections detail the experimental data, methodologies, and relevant biological pathways.
This compound was evaluated in a well-established mouse model of primary Sjögren's Syndrome to determine its therapeutic potential in alleviating symptoms of dry eye disease. The data below summarizes the key findings from this in vivo study, comparing the effects of this compound to a phosphate-buffered saline (PBS) control group.
Quantitative Data Summary
| Parameter | This compound Treatment Group | PBS Control Group | p-value |
| Change in Ocular Surface Staining (OSS) Score | Significant clinical improvement | No significant change | < 0.05 |
| Change in Tear Secretion (mm/5 min) | Significant increase | No significant change | < 0.05 |
| Relative mRNA Expression of IL-1β in Conjunctiva | Significantly reduced | Baseline levels | < 0.05 |
| Relative mRNA Expression of IL-17 in Conjunctiva | Significantly reduced | Baseline levels | < 0.05 |
| Relative mRNA Expression of IL-6 in Lacrimal Gland | Significantly reduced | Baseline levels | < 0.05 |
| Relative mRNA Expression of NOX2 in Conjunctiva | Significantly reduced | Baseline levels | < 0.05 |
| Relative mRNA Expression of NOX4 in Conjunctiva | Significantly reduced | Baseline levels | < 0.05 |
Detailed Methodologies
The following protocols were employed in the in vivo validation of this compound.
Animal Model
-
Species: Mouse
-
Strain: NOD.B10-H2b (a model for primary Sjögren's Syndrome)
-
Age: 12 weeks old
-
Sex: Female
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Experimental Design
-
Acclimatization: Animals were acclimated to the laboratory environment for one week prior to the commencement of the study.
-
Randomization: Mice were randomly assigned to one of two treatment groups:
-
This compound group
-
Phosphate-buffered saline (PBS) control group
-
-
Dosing Regimen:
-
Route of Administration: Topical ocular application
-
Frequency: Twice daily
-
Duration: One week
-
-
Efficacy Endpoints:
-
Primary: Ocular surface staining (OSS) and tear secretion volume.
-
Secondary: Gene expression analysis of inflammatory cytokines and NADPH oxidase (NOX) enzymes in the conjunctiva and lacrimal glands.
-
In Vivo Efficacy Assessment
-
Ocular Surface Staining (OSS): The ocular surface was stained with fluorescein and lissamine green to evaluate corneal and conjunctival damage, respectively. The severity was scored based on a standardized grading system.
-
Tear Secretion Measurement: Phenol red-impregnated cotton threads were placed in the lateral canthus of the eye for a defined period to measure tear volume.
-
Gene Expression Analysis: At the end of the treatment period, animals were euthanized, and the conjunctiva and lacrimal glands were harvested. Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of Interleukin-1β (IL-1β), IL-17, IL-6, NOX2, and NOX4.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway.
Caption: The experimental workflow for the in vivo validation of this compound.
Confirming the Allosteric Inhibition Mechanism of (S)-BI-1001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric inhibitor (S)-BI-1001 and the orthosteric inhibitor Raltegravir, both targeting HIV-1 integrase. Experimental data and detailed protocols are presented to objectively demonstrate the distinct mechanism of action of this compound.
Introduction to HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer. Inhibiting this enzyme is a clinically validated strategy for the treatment of HIV-1 infection.[1][2] Inhibitors of HIV-1 integrase can be broadly classified into two categories based on their binding site and mechanism of action: orthosteric inhibitors and allosteric inhibitors.
Orthosteric inhibitors , such as the clinically approved drug Raltegravir, bind to the active site of the enzyme.[3] Specifically, they are classified as integrase strand transfer inhibitors (INSTIs) because they primarily block the strand transfer step of integration.[4][5]
Allosteric inhibitors , a newer class of antiretroviral agents, bind to a site on the enzyme that is distinct from the active site.[3] this compound is the active S-enantiomer of BI-1001, an allosteric inhibitor that binds to the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface.[1] This site is also the binding pocket for the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for tethering the pre-integration complex to the host chromatin.[1]
Comparative Analysis: this compound vs. Raltegravir
The primary distinction between this compound and Raltegravir lies in their mechanism of action. While Raltegravir directly competes with the substrate at the active site, this compound exerts its inhibitory effect indirectly. By binding to the LEDGF/p75 pocket, this compound induces a conformational change in the integrase enzyme, leading to aberrant multimerization and preventing the formation of a functional enzyme-substrate complex.[6] This allosteric mechanism offers a different strategy for overcoming drug resistance that may develop against active site inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activities of this compound and Raltegravir against HIV-1 integrase and viral replication.
| Parameter | This compound (Allosteric) | Raltegravir (Orthosteric) | Reference |
| IC50 (3'-Processing) | 2.3 µM | >50 µM | [7] |
| IC50 (Strand Transfer) | 1.7 µM | Potent (nM range) | [5][7] |
| EC50 (HIV-1 Replication) | 5.8 µM | Potent (nM range) | |
| Kd (Binding to Integrase) | 4.7 µM | - |
Note: Direct comparative studies providing all parameters under identical conditions are limited. The data presented is compiled from multiple sources to illustrate the general potency and should be interpreted with caution.
Experimental Confirmation of Allosteric Inhibition
Several key experiments are employed to confirm the allosteric inhibition mechanism of a compound like this compound. These assays differentiate it from orthosteric inhibitors by demonstrating its lack of direct competition with the substrate and its ability to modulate protein-protein interactions.
Key Experimental Protocols
1. HIV-1 Integrase 3'-Processing Assay
This assay measures the endonucleolytic activity of HIV-1 integrase, which cleaves a dinucleotide from the 3' end of the viral long terminal repeat (LTR) DNA. Allosteric inhibitors are not expected to be potent inhibitors of this step, unlike some active site inhibitors.
Protocol: Real-Time PCR-Based 3'-Processing Assay [2][8]
Materials:
-
Purified recombinant HIV-1 integrase
-
Biotinylated double-stranded 100-mer oligonucleotide substrate mimicking the HIV-1 LTR
-
Avidin-coated PCR tubes
-
Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl
-
Wash Buffer: PBS (pH 7.4)
-
Real-time PCR primers and probe specific for the unprocessed LTR substrate
-
Test compounds (e.g., this compound, Raltegravir)
Procedure:
-
Prepare a reaction mixture containing 10 pM of the biotinylated HIV-1 LTR substrate and 4 µM of purified HIV-1 integrase in the reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at 37°C for 16 hours in a final volume of 50 µL.
-
Transfer the reaction mixture to an avidin-coated real-time PCR tube and incubate for 3 minutes at 37°C to allow binding of the biotinylated DNA.
-
Wash the tubes three times with PBS (pH 7.4) to remove unbound components, including the cleaved biotinylated dinucleotide.
-
Perform real-time PCR on the remaining unprocessed LTR substrate bound to the tube using specific primers and a probe.
-
Analyze the real-time PCR data. A decrease in the amount of unprocessed LTR (earlier Ct value) indicates integrase activity. Inhibition is observed as an increase in the amount of unprocessed LTR (later Ct value) compared to the no-inhibitor control.
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay directly measures the ability of a compound to disrupt the interaction between HIV-1 integrase and its cellular cofactor, LEDGF/p75. This is a hallmark of allosteric inhibitors that bind to the LEDGF/p75 binding pocket.
Protocol: HTRF Assay for IN-LEDGF/p75 Interaction [9]
Materials:
-
His-tagged recombinant HIV-1 integrase
-
FLAG-tagged recombinant LEDGF/p75
-
Binding Buffer: 150 mM NaCl, 2 mM MgCl₂, 0.1% Nonidet P-40, 1 mg/mL BSA, 25 mM Tris (pH 7.4)
-
Anti-His6-XL665 antibody (acceptor)
-
Anti-FLAG-Europium Cryptate antibody (donor)
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Pre-incubate 10 nM of His-tagged integrase with the test compound at various concentrations in the binding buffer for 30 minutes at room temperature.
-
Add 10 nM of FLAG-tagged LEDGF/p75 to the reaction mixture.
-
Add 6.6 nM of anti-His6-XL665 and 0.45 nM of anti-FLAG-Europium Cryptate antibodies.
-
Incubate the plate overnight at 4°C.
-
Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm). A decrease in the HTRF ratio indicates inhibition of the IN-LEDGF/p75 interaction.
-
Determine the IC50 value for the test compound.
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This technique can confirm direct binding of the inhibitor to the integrase and quantify the strength of the interaction.
Protocol: Isothermal Titration Calorimetry [10][11]
Materials:
-
Purified recombinant HIV-1 integrase
-
Test compound (e.g., this compound)
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified integrase and dissolve the test compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions before the experiment.
-
Determine the concentrations of the protein and ligand accurately. A typical starting concentration is 10-50 µM for the protein in the sample cell and 100-500 µM for the ligand in the syringe.
-
Load the integrase solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform an initial small injection, followed by a series of larger injections of the ligand into the protein solution.
-
Record the heat changes after each injection.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the Kd, n, and ΔH.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language)
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors to block interactions of HIV-1 integrase with human LEDGF/p75 via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-BI-1001
This document provides crucial safety and logistical information for the proper handling and disposal of (S)-BI-1001, a research chemical identified as an antiviral agent and HIV-1 integrase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and adherence to standard chemical waste management practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 957889-73-5) was not fully accessible. The following guidance is based on general best practices for the disposal of halogenated organic compounds and other hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2][3]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 957889-73-5 |
| Chemical Formula | C19H15BrClNO3 |
| Molecular Weight | 420.68 g/mol |
| Physical State | Powder |
| Storage | Store at -20°C for up to 2 years. |
Experimental Protocol: Proper Disposal of this compound
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
2. Waste Segregation: Proper segregation of waste is critical to ensure safe disposal.[6][2]
-
Solid Waste:
-
Collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly sealed, and clearly labeled hazardous waste container.[7]
-
Since this compound contains bromine and chlorine, it should be disposed of in a container designated for halogenated organic waste .[8][9][10]
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated container for hazardous liquid waste.
-
The waste container must be compatible with the solvent used and clearly labeled as "Halogenated Organic Liquid Waste" containing this compound and the specific solvent.[8][10]
-
Do not mix with non-halogenated waste.[10]
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous halogenated liquid waste.
-
After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for empty chemical containers.
-
3. Spillage: In the event of a spill, follow these procedures:
-
Evacuate and alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
For a solid spill, carefully sweep up the material and place it in the designated halogenated solid waste container. Avoid creating dust.
-
For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.[1]
-
Collect the absorbent material and dispose of it as hazardous halogenated solid waste.
-
Decontaminate the spill area with an appropriate solvent and cleaning agents. Dispose of all cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal.[7]
-
This area should be away from general laboratory traffic and incompatible materials.[7]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][2]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6][8]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. louisville.edu [louisville.edu]
- 5. novachem.com [novachem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Essential Safety and Logistical Information for Handling (S)-BI-1001
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-BI-1001 was found. The following guidance is based on general best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this substance. This information is not a substitute for a substance-specific SDS.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and solid particulates. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check manufacturer's data for chemical resistance. |
| Body Protection | A chemically resistant lab coat, worn over full-length pants and closed-toe shoes. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of dust, aerosols, or vapors, especially when handling the solid compound or preparing solutions. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the experimental protocol and identify potential hazards.
2. Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid compound, use an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
3. Post-Handling:
-
Decontaminate all surfaces and equipment used for handling this compound with an appropriate solvent and cleaning agent.
-
Remove and dispose of PPE in the designated waste stream immediately after use.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled container for solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of as solid hazardous chemical waste in a designated, labeled container. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
